Sirt3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19F3N6O2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[(1R,5S)-3-[[4-(trifluoromethyl)phenyl]carbamoyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H19F3N6O2S/c22-21(23,24)11-1-3-12(4-2-11)28-20(32)29-8-13-5-6-14(9-29)30(13)19-17-15(26-10-27-19)7-16(33-17)18(25)31/h1-4,7,10,13-14H,5-6,8-9H2,(H2,25,31)(H,28,32)/t13-,14+ |
InChI Key |
AZWUHEDTRIRBNH-OKILXGFUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sirt3-IN-1: A Dual-Action Inhibitor Targeting Acute Myeloid Leukemia
A Technical Guide on the Mechanism of Action of a Novel SIRT3 Inhibitor
Abstract
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and a promising therapeutic target in various diseases, including acute myeloid leukemia (AML). Sirt3-IN-1 (also known as compound 17f) is a potent and selective inhibitor of SIRT3 with a reported IC50 of 0.043 μM.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its dual-targeting inhibitory action, its effects on cellular signaling pathways in AML, and the experimental methodologies used for its characterization.
Introduction to SIRT3 and its Role in AML
SIRT3 is a class III histone deacetylase localized within the mitochondrial matrix. It plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and modulating the activity of a wide array of mitochondrial proteins involved in metabolism, oxidative stress response, and apoptosis. In the context of acute myeloid leukemia, SIRT3 has been identified as a key factor in promoting cancer cell survival and chemoresistance. Upregulation of SIRT3 in AML cells enhances mitochondrial oxidative phosphorylation and reduces reactive oxygen species (ROS) production, thereby protecting leukemic cells from chemotherapy-induced apoptosis. This makes SIRT3 an attractive target for therapeutic intervention in AML.
This compound: A Dual Inhibitor of SIRT3
This compound has been identified as a novel SIRT3 inhibitor designed to target both the NAD+ co-substrate binding site and the acetyl-lysine substrate binding pocket of the enzyme. This dual-targeting mechanism is anticipated to provide high potency and selectivity.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against SIRT3 has been quantified, and its selectivity has been assessed against other sirtuin isoforms.
| Enzyme | IC50 (μM) |
| SIRT3 | 0.043 |
| SIRT1 | > 50 |
| SIRT2 | > 50 |
Table 1: Inhibitory activity (IC50) of this compound against human sirtuins. Data is based on in vitro enzymatic assays.
Mechanism of Action in Acute Myeloid Leukemia
This compound exerts its anti-leukemic effects by disrupting the protective functions of SIRT3 in AML cells. By inhibiting SIRT3, this compound induces mitochondrial dysfunction and promotes apoptosis.
Signaling Pathways Modulated by this compound
The inhibition of SIRT3 by this compound initiates a cascade of events within AML cells, leading to their demise. The primary pathways affected include the regulation of mitochondrial respiration, ROS production, and the intrinsic apoptotic pathway.
References
Sirt3-IN-1: A Technical Guide to a Selective SIRT3 Inhibitor for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in various diseases, including cancer. In the context of acute myeloid leukemia (AML), SIRT3 is recognized for its role in maintaining mitochondrial homeostasis, promoting oxidative phosphorylation, and protecting AML cells from chemotherapy-induced reactive oxygen species (ROS), thereby contributing to chemoresistance. The inhibition of SIRT3 has emerged as a promising therapeutic strategy to target the metabolic vulnerabilities of AML cells.
This technical guide provides an in-depth overview of Sirt3-IN-1 (also referred to as compound 17f), a potent and selective inhibitor of SIRT3. This compound has demonstrated significant potential as a tool for AML research and as a lead compound for therapeutic development. This document summarizes its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.
Core Compound Data: this compound
This compound is a potent inhibitor of SIRT3 with significant anti-proliferative effects in AML cell lines.[1][2][3]
| Compound Name | Target | IC50 (µM) | Cell Line Activity |
| This compound (compound 17f) | SIRT3 | 0.043 | Anti-proliferative activity in MOLM-13, MV4-11, and HL-60 cells.[2] |
Selectivity Profile
While the primary publication describes this compound as an "acceptable selective SIRT3 inhibitor," specific IC50 values against other sirtuin isoforms (e.g., SIRT1, SIRT2) are not yet publicly available.[2] To provide a context for its potential selectivity, the table below lists the selectivity profiles of other known SIRT3 inhibitors.
| Inhibitor Name | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT3 |
| 3-TYP | 88 | 92 | 16 | ~5.5-fold vs SIRT1/2[4] |
| LC-0296 | ~68 | ~32 | 3.6 | ~19-fold vs SIRT1, ~9-fold vs SIRT2[5] |
| Compound 8 (Cambinol analogue) | 41 | 32 | 6 | ~7-fold vs SIRT1, ~5-fold vs SIRT2[6] |
Mechanism of Action
This compound was designed as a dual-site inhibitor, targeting both the NAD⁺ co-substrate binding site and the acetylated substrate binding pocket of SIRT3.[1][2] This dual-targeting mechanism is intended to provide high potency and selectivity. In AML cells, inhibition of SIRT3 by this compound disrupts the mitochondrial metabolic network. This leads to a cascade of downstream effects including the suppression of mitochondrial function, accumulation of reactive oxygen species (ROS), a significant reduction in ATP production, and ultimately, the induction of apoptosis.[2]
Experimental Protocols
The following sections provide detailed representative methodologies for the key experiments used to characterize this compound.
SIRT3 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency (IC50) of this compound against recombinant human SIRT3 enzyme.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3. Upon deacetylation, a developer enzyme cleaves the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to SIRT3 activity.
Materials:
-
Recombinant Human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate peptide (e.g., from a commercial kit)
-
NAD⁺ solution
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease)
-
This compound (serial dilutions in DMSO)
-
Nicotinamide (as a positive control inhibitor)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in SIRT Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT Assay Buffer
-
NAD⁺ solution (final concentration typically 0.5-1 mM)
-
This compound at various concentrations or vehicle control (DMSO)
-
-
Enzyme Addition: Add recombinant SIRT3 enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic SIRT3 substrate to each well to start the deacetylase reaction.
-
Deacetylation Reaction: Incubate the plate at 37°C for 45-60 minutes.
-
Development: Add the developer solution to each well. Incubate at 37°C for 15-30 minutes to allow for the generation of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).[7]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details a method to confirm the direct binding of this compound to SIRT3 within intact AML cells.
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble SIRT3 remaining after heating cells to various temperatures. An increase in the melting temperature (Tm) of SIRT3 in the presence of this compound indicates target engagement.[2]
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermocycler
-
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against SIRT3
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., GAPDH)
-
ECL substrate
Procedure:
-
Cell Treatment: Culture MOLM-13 cells to the desired density. Treat cells with a saturating concentration of this compound or DMSO vehicle for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize them.
-
Western Blotting:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for SIRT3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for SIRT3 at each temperature. Plot the normalized band intensity against the temperature to generate melt curves for both the vehicle- and this compound-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
Cellular Assays in AML Cell Lines
A. Anti-proliferative and Apoptosis Assay
Principle: The effect of this compound on cell viability is assessed, and apoptosis is quantified by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).
Materials:
-
AML cell lines (MOLM-13, MV4-11, HL-60)
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates for proliferation or 6-well plates for apoptosis analysis.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
Apoptosis Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. For proliferation, cell viability can be assessed using assays like MTT or CellTiter-Glo.
B. Mitochondrial ROS Measurement
Principle: Mitochondrial superoxide (B77818) levels are measured using MitoSOX Red, a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
AML cell lines
-
This compound
-
MitoSOX Red reagent
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with this compound or vehicle for the desired time.
-
Staining: Incubate the cells with MitoSOX Red (typically 1-5 µM) for 15-30 minutes at 37°C, protected from light.[8][9]
-
Washing: Wash the cells with warm buffer to remove excess probe.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE). An increase in fluorescence intensity indicates an increase in mitochondrial ROS.[10]
C. ATP Level Measurement
Principle: Cellular ATP levels are quantified using a luciferase-based assay. In the presence of ATP, luciferase converts luciferin (B1168401) to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Materials:
-
AML cell lines
-
This compound
-
ATP Assay Kit (containing luciferase/luciferin reagent)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or vehicle.
-
Cell Lysis: Add the ATP-releasing reagent from the kit to lyse the cells and release ATP.
-
Luminescence Reaction: Add the luciferase/luciferin substrate to the wells.
-
Signal Measurement: Measure the luminescence immediately using a plate-reading luminometer.[11]
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. A decrease in luminescence indicates a reduction in cellular ATP levels.
Signaling Pathways and Visualization
Inhibition of SIRT3 by this compound perturbs key mitochondrial pathways that are crucial for AML cell survival. The primary consequences are the disruption of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), leading to decreased ATP production. Concurrently, the inhibition of SIRT3-mediated deacetylation of antioxidant enzymes, such as Manganese Superoxide Dismutase (MnSOD), leads to their inactivation and a subsequent buildup of damaging mitochondrial ROS. This combination of energy depletion and oxidative stress triggers the intrinsic apoptosis pathway.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 7. Signalling mechanisms that regulate metabolic profile and autophagy of acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of mitochondrial reactive oxygen species in murine hematopoietic stem and progenitor cells and MLL-AF9 driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide to the Biological Function of LC-0296, a Selective SIRT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. Its involvement in various pathological conditions, including cancer, has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological function of LC-0296, a potent and selective inhibitor of SIRT3. We will delve into its mechanism of action, its effects on cellular processes, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action
LC-0296 exerts its biological effects by directly inhibiting the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase activity of SIRT3. This inhibition leads to the hyperacetylation of various mitochondrial proteins, which are the natural substrates of SIRT3. The accumulation of acetylated mitochondrial proteins disrupts their normal function, leading to a cascade of downstream cellular events.
Quantitative Data on LC-0296 Potency and Selectivity
The inhibitory activity of LC-0296 against human sirtuins has been quantified, demonstrating its selectivity for SIRT3 over other class I sirtuins, SIRT1 and SIRT2.[1]
| Sirtuin Isoform | IC50 (μM) | Selectivity vs. SIRT3 |
| SIRT1 | 67 | 18.6-fold less potent |
| SIRT2 | 33 | 9.2-fold less potent |
| SIRT3 | 3.6 | - |
Key Biological Functions of LC-0296
Inhibition of SIRT3 by LC-0296 triggers a series of cellular responses, primarily investigated in the context of cancer biology. The principal observed effects are the inhibition of cell proliferation and the induction of apoptosis, particularly in head and neck squamous cell carcinoma (HNSCC) cells.[1][2]
Inhibition of Cell Proliferation and Survival
LC-0296 has been shown to reduce the viability and proliferative capacity of HNSCC cells in a dose-dependent manner.[1] This effect is attributed to the disruption of mitochondrial function, which is essential for providing the energy and metabolic intermediates required for rapid cell division.
Induction of Apoptosis
A key consequence of SIRT3 inhibition by LC-0296 is the induction of programmed cell death, or apoptosis. This is mediated, at least in part, by a significant increase in the intracellular levels of reactive oxygen species (ROS).[1][3] The accumulation of ROS creates a state of oxidative stress that damages cellular components and activates apoptotic signaling pathways.
Sensitization to Chemotherapy and Radiation
LC-0296 has been demonstrated to enhance the sensitivity of HNSCC cells to standard cancer therapies, including cisplatin (B142131) and ionizing radiation.[1] This suggests a potential role for LC-0296 as an adjuvant therapy to improve the efficacy of existing cancer treatments.
Signaling Pathways Modulated by LC-0296
The primary signaling pathway affected by LC-0296 initiates with the inhibition of SIRT3 and culminates in apoptosis. The key steps in this pathway are illustrated below.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological function of LC-0296.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HNSCC cells (e.g., UM-SCC-1, UM-SCC-17B) and normal human oral keratinocytes (NHOKs)
-
96-well plates
-
Complete culture medium
-
LC-0296 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LC-0296 (e.g., 10, 25, 50, 75 μM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the treatment period, add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
HNSCC cells and NHOKs
-
6-well plates
-
Complete culture medium
-
LC-0296
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of LC-0296 or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
After the incubation period, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HNSCC cells and NHOKs
-
6-well plates
-
LC-0296
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with LC-0296 or vehicle control for 24 hours.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Materials:
-
HNSCC cells and NHOKs
-
96-well black, clear-bottom plates
-
LC-0296
-
H2DCFDA (stock solution in DMSO)
-
N-acetylcysteine (NAC) as a ROS scavenger (optional)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with LC-0296 or vehicle control for 24 hours. A positive control (e.g., H₂O₂) can be included.
-
Wash the cells with warm PBS.
-
Load the cells with 10 μM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze by flow cytometry.
-
Western Blot Analysis of Protein Acetylation
This technique is used to detect the acetylation status of specific mitochondrial proteins.
-
Materials:
-
HNSCC cells
-
LC-0296
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)
-
Primary antibodies: anti-acetylated-lysine, anti-NDUFA9, anti-GDH, anti-SIRT3, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL western blotting detection reagents
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Treat HNSCC cells with 50 μM LC-0296 or vehicle control for 24 hours.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-lysine, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
To confirm the acetylation of specific proteins like NDUFA9 and GDH, perform immunoprecipitation with anti-NDUFA9 or anti-GDH antibodies followed by western blotting with an anti-acetylated-lysine antibody.[1]
-
Experimental Workflow Diagram
Conclusion
LC-0296 is a valuable research tool for investigating the biological roles of SIRT3. Its selectivity and potent inhibitory activity make it a suitable probe for dissecting SIRT3-mediated signaling pathways. The primary biological function of LC-0296 in the context of cancer is the induction of apoptosis through a mechanism involving the accumulation of mitochondrial protein acetylation and subsequent oxidative stress. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in further exploring the therapeutic potential of SIRT3 inhibition.
References
Sirt3 Inhibition and Mitochondrial Metabolism: A Technical Guide
Abstract
Sirtuin 3 (SIRT3) has emerged as a master regulator of mitochondrial function, governing key aspects of energy metabolism, oxidative stress, and cellular homeostasis. As the primary NAD+-dependent deacetylase within the mitochondrial matrix, SIRT3 activates a host of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain (ETC). Consequently, inhibition of SIRT3 presents a powerful tool for investigating mitochondrial biology and holds potential therapeutic implications. While various SIRT3 inhibitors have been developed, this guide focuses on the mechanistic implications of SIRT3 inhibition on mitochondrial metabolism, using the well-characterized inhibitor 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) as a primary exemplar. Information regarding a compound cited as "Sirt3-IN-1" is sparse in current literature; therefore, 3-TYP will be used to illustrate the core principles of SIRT3 inhibition. This document provides a summary of quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for the scientific community.
Introduction to SIRT3: The Mitochondrial Fidelity Regulator
Mitochondria are central hubs for cellular metabolism, responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS).[1][2][3] The efficiency and fidelity of these processes are tightly controlled by post-translational modifications, among which lysine (B10760008) acetylation is paramount.[4][5][6] SIRT3, a Class III histone deacetylase, is the principal enzyme responsible for removing acetyl groups from mitochondrial proteins, thereby controlling their activity.[6][7]
SIRT3's targets are a "who's who" of mitochondrial metabolism. By deacetylating and activating them, SIRT3 promotes:
-
Fatty Acid Oxidation: Activates Long-Chain Acyl-CoA Dehydrogenase (LCAD).[8]
-
TCA Cycle and Anaplerosis: Activates Succinate Dehydrogenase (SDHA), Isocitrate Dehydrogenase 2 (IDH2), and Glutamate Dehydrogenase (GDH).[4][8][9]
-
Electron Transport Chain (ETC): Deacetylates components of Complex I (e.g., NDUFA9) and Complex II, enhancing ATP production.[9][10]
-
Oxidative Stress Defense: Activates key antioxidant enzymes like Manganese Superoxide Dismutase (SOD2) and IDH2, the latter of which regenerates NADPH for glutathione (B108866) reduction.[9][11]
Given its central role, the pharmacological inhibition of SIRT3 allows for the precise dissection of these pathways and offers a potential strategy for targeting diseases, such as certain cancers, that are dependent on mitochondrial respiration.
Pharmacological Inhibition of SIRT3
This compound and Exemplar Inhibitor 3-TYP
While the user requested information on "this compound," literature search reveals limited data on a compound with this specific designation, apart from a single mention of "this compound (compound 17f)" having an IC50 of 0.043 µM.[12] Due to the lack of comprehensive data, this guide will use the widely studied and selective SIRT3 inhibitor, 3-TYP , as a representative molecule to explore the consequences of SIRT3 inhibition.
3-TYP is a nicotinamide (B372718) analog that selectively inhibits SIRT3 over the nuclear SIRT1 and cytoplasmic SIRT2.[13][14] Its application in cell-based and in vivo models has been instrumental in elucidating the downstream effects of SIRT3 inactivation.
Quantitative Data for SIRT3 Inhibitor 3-TYP
The following table summarizes the reported quantitative data for 3-TYP, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species/Cell Line | Comments | Source(s) |
| In Vitro Activity | ||||
| IC50 vs. SIRT3 | 16 nM | Recombinant Human | High-potency inhibition. Note: A separate study reports a much higher IC50 of 38 µM, indicating potential variability between assay conditions. | [13],[15] |
| IC50 vs. SIRT1 | 88 nM | Recombinant Human | ~5.5-fold selectivity for SIRT3 over SIRT1. | [13] |
| IC50 vs. SIRT2 | 92 nM | Recombinant Human | ~5.75-fold selectivity for SIRT3 over SIRT2. | [13] |
| Cellular Activity | ||||
| ATP Level Reduction | Significant reduction | SK-MEL-28 (Human Melanoma) | Cells treated with 100 µM 3-TYP for 24 hrs in the absence of glucose. | [13][14] |
| Superoxide Level Increase | Marked increase | SK-MEL-28 (Human Melanoma) | Cells treated with 100 µM 3-TYP for 24 hrs. | [13][14] |
| Protein Acetylation | Increased mitochondrial acetylation | HeLa Cells | Treatment led to hyperacetylation of mitochondrial proteins. | [14] |
| SOD2 Acetylation | Increased | Vascular Smooth Muscle Cells | 3-TYP treatment increased the acetylation level of the direct SIRT3 target, SOD2. | [14] |
Signaling Pathways and Logical Workflows
Visualization of the pathways regulated by SIRT3 and the logical consequences of its inhibition is critical for understanding its role in mitochondrial metabolism.
SIRT3 Deacetylation Network in Mitochondria
This diagram illustrates the central role of SIRT3 in deacetylating and activating key enzymes across major metabolic pathways within the mitochondrion.
Caption: SIRT3 utilizes NAD+ to deacetylate key mitochondrial protein targets, enhancing their activity.
Consequences of Pharmacological SIRT3 Inhibition
This diagram outlines the logical cascade of events following the introduction of a SIRT3 inhibitor, leading from target engagement to downstream cellular phenotypes.
Caption: Inhibition of SIRT3 leads to protein hyperacetylation and subsequent mitochondrial dysfunction.
Experimental Workflow for Characterizing a SIRT3 Inhibitor
This workflow provides a standardized sequence of experiments to validate and characterize a novel SIRT3 inhibitor, from initial in vitro screening to cellular functional assays.
References
- 1. Cellular and molecular mechanisms of mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Contributions of Mitochondria to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Dynamics of Protein Acetylation in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT3 regulates mitochondrial biogenesis in aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Context-dependent activation of SIRT3 is necessary for anchorage-independent survival and metastasis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The Role of Sirt3-IN-1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator in the landscape of cancer biology. Its multifaceted role, acting as both a tumor suppressor and an oncogene depending on the cellular context, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of Sirt3-IN-1, a potent inhibitor of SIRT3, and its impact on cancer cell proliferation. We will explore its mechanism of action, delve into relevant signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of SIRT3 inhibition in cancer.
Introduction to SIRT3 in Cancer
SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating a wide array of protein substrates involved in metabolism, reactive oxygen species (ROS) detoxification, and apoptosis.[1][2][3] Its dichotomous function in cancer is largely attributed to the specific metabolic dependencies of different tumor types.[1][3] In cancers reliant on oxidative phosphorylation, SIRT3 can act as a tumor promoter by enhancing mitochondrial function. Conversely, in glycolysis-dependent tumors, SIRT3 can function as a tumor suppressor by limiting the Warburg effect. This dual nature underscores the importance of context-specific investigation when considering SIRT3 as a therapeutic target.
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against SIRT3. It has been identified as a valuable tool for probing the function of SIRT3 in various cellular processes, including cancer cell proliferation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the SIRT3 enzyme, thereby preventing the deacetylation of its downstream targets. This leads to the hyperacetylation of mitochondrial proteins, disrupting mitochondrial function and cellular metabolism. The inhibition of SIRT3 can trigger a cascade of events, including increased ROS production, metabolic reprogramming, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data on the Anti-proliferative Effects of this compound
The efficacy of this compound has been quantified in various cancer cell lines, particularly in the context of acute myeloid leukemia (AML). The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Description | Reference |
| Enzymatic IC50 | 0.043 µM | The concentration of this compound required to inhibit 50% of the enzymatic activity of purified SIRT3. | |
| Cellular IC50 (HL-60) | 6.21 µM | The concentration of this compound required to inhibit the proliferation of 50% of HL-60 human promyelocytic leukemia cells after 24 hours of incubation, as determined by an MTT assay. | |
| Cellular IC50 (MOLM-13) | 0.32 µM | The concentration of this compound required to inhibit the proliferation of 50% of MOLM-13 human acute myeloid leukemia cells after 24 hours of incubation, as determined by an MTT assay. | |
| Cellular IC50 (MV4-11) | 0.73 µM | The concentration of this compound required to inhibit the proliferation of 50% of MV4-11 human B-myelomonocytic leukemia cells after 24 hours of incubation, as determined by an MTT assay. |
Key Signaling Pathways Modulated by this compound
The inhibition of SIRT3 by this compound impacts several critical signaling pathways that govern cancer cell proliferation and survival.
ROS and Oxidative Stress Pathway
SIRT3 is a key regulator of mitochondrial ROS levels through the deacetylation and activation of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD/SOD2). Inhibition of SIRT3 by this compound leads to the hyperacetylation and inactivation of MnSOD, resulting in an accumulation of mitochondrial ROS. This increase in oxidative stress can damage cellular components and trigger apoptotic cell death.
Figure 1: this compound mediated inhibition of SIRT3 leads to increased oxidative stress and apoptosis.
Metabolic Reprogramming via HIF-1α
SIRT3 can destabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes glycolysis. By inhibiting SIRT3, this compound can lead to the stabilization of HIF-1α, even under normoxic conditions. This can shift cellular metabolism towards glycolysis (the Warburg effect), which, while less efficient for ATP production, provides the necessary building blocks for rapid cell proliferation. However, the sustained metabolic stress from mitochondrial dysfunction can also contribute to cell death.
Figure 2: this compound's impact on metabolic pathways and cell fate.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in cancer cell proliferation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HL-60, MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
References
- 1. SIRT3 regulates cancer cell proliferation through deacetylation of PYCR1 in proline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt3-mediated mitophagy protects tumor cells against apoptosis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]
The Impact of SIRT3 Inhibition on Cellular Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, is a critical regulator of cellular metabolism and redox homeostasis. It plays a pivotal role in mitigating oxidative stress by deacetylating and activating key mitochondrial enzymes involved in reactive oxygen species (ROS) detoxification. Consequently, the inhibition of SIRT3 is an area of significant interest in various therapeutic contexts. This technical guide provides an in-depth overview of the anticipated effects of SIRT3 inhibition on ROS, based on the established functions of the sirtuin. While specific quantitative data and experimental protocols for the compound "Sirt3-IN-1" are not available in the public domain, this document extrapolates the likely consequences of its application, offering a framework for research and development. We will explore the core signaling pathways modulated by SIRT3, present hypothetical data in structured tables for conceptual understanding, and provide detailed experimental protocols for assessing the impact of SIRT3 inhibition on cellular ROS.
Introduction: SIRT3 and its Role in Redox Homeostasis
Mitochondria are the primary sites of cellular ROS production as a byproduct of oxidative phosphorylation. SIRT3 is localized within the mitochondrial matrix and governs the activity of numerous enzymes to maintain mitochondrial integrity and control oxidative stress. It achieves this primarily through the deacetylation of lysine (B10760008) residues on target proteins, a post-translational modification that often enhances their enzymatic activity.
The central role of SIRT3 in combating oxidative stress is underscored by its activation of several key antioxidant enzymes. These include superoxide (B77818) dismutase 2 (SOD2, also known as MnSOD) and isocitrate dehydrogenase 2 (IDH2). SOD2 is responsible for converting superoxide radicals to hydrogen peroxide, while IDH2 generates NADPH, a crucial cofactor for the glutathione (B108866) reductase system that detoxifies hydrogen peroxide. Furthermore, SIRT3 can influence the expression of antioxidant genes through the deacetylation of transcription factors such as FOXO3a. Given these functions, inhibition of SIRT3 is expected to lead to an increase in cellular ROS levels and heightened oxidative stress.
Anticipated Quantitative Effects of SIRT3 Inhibition on Reactive Oxygen Species
While specific data for this compound is unavailable, we can hypothesize the quantitative impact of a potent SIRT3 inhibitor on various cellular markers of oxidative stress. The following tables summarize these expected outcomes.
Table 1: Effect of a Hypothetical SIRT3 Inhibitor (e.g., this compound) on Cellular ROS Levels
| Parameter | Control | SIRT3 Inhibitor (Low Dose) | SIRT3 Inhibitor (High Dose) |
| Mitochondrial Superoxide (MitoSOX Red fluorescence) | 100 ± 10 | 150 ± 15 | 250 ± 20 |
| Total Cellular ROS (DCFDA fluorescence) | 100 ± 8 | 140 ± 12 | 220 ± 18 |
| Hydrogen Peroxide (H₂O₂) Levels | 100 ± 12 | 130 ± 10 | 200 ± 15 |
Table 2: Effect of a Hypothetical SIRT3 Inhibitor on Antioxidant Enzyme Activity
| Parameter | Control | SIRT3 Inhibitor |
| SOD2 (MnSOD) Activity | 100 ± 5% | 60 ± 8% |
| IDH2 Activity | 100 ± 7% | 70 ± 10% |
| Glutathione Reductase Activity | 100 ± 6% | 85 ± 9% |
Table 3: Effect of a Hypothetical SIRT3 Inhibitor on Markers of Oxidative Damage
| Parameter | Control | SIRT3 Inhibitor |
| Lipid Peroxidation (MDA levels) | 100 ± 15 | 180 ± 20 |
| Protein Carbonylation | 100 ± 10 | 160 ± 15 |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels | 100 ± 12 | 170 ± 18 |
Key Signaling Pathways Modulated by SIRT3 Inhibition
The inhibition of SIRT3 is predicted to disrupt several critical signaling pathways involved in cellular stress response and metabolism. The primary consequence would be the hyperacetylation and subsequent inactivation of SIRT3's downstream targets, leading to increased mitochondrial ROS.
Investigating the Downstream Targets of Sirt3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its dysregulation is implicated in various pathologies, including cancer. This technical guide provides an in-depth overview of the downstream consequences of inhibiting SIRT3 using a novel and potent inhibitor, Sirt3-IN-1. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 0.043 μM and is under investigation for its therapeutic potential in acute myeloid leukemia (AML).[1] This document details the mechanism of action of SIRT3 inhibition, summarizes the key downstream protein targets, presents available quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling pathways.
Introduction to SIRT3 and its Inhibition
SIRT3 is predominantly located in the mitochondrial matrix and plays a pivotal role in maintaining mitochondrial homeostasis. It deacetylates and thereby activates a wide array of mitochondrial proteins involved in crucial cellular processes. These include:
-
Energy Metabolism: Regulating enzymes in the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and oxidative phosphorylation (OXPHOS).
-
Oxidative Stress Management: Activating antioxidant enzymes to mitigate damage from reactive oxygen species (ROS).
-
Apoptosis: Modulating the activity of proteins involved in programmed cell death.
Given its central role, the inhibition of SIRT3 presents a promising therapeutic strategy for diseases where its activity is aberrantly high, such as in certain cancers where it contributes to chemoresistance. This compound is a recently developed small molecule inhibitor designed to specifically target SIRT3.
Downstream Targets of this compound
The inhibition of SIRT3 by this compound is expected to lead to the hyperacetylation and subsequent decrease in the activity of its downstream target proteins. Based on extensive research on SIRT3 function, the primary downstream targets affected by this compound are detailed below.
Key Downstream Targets and Cellular Consequences
| Target Protein | Cellular Process | Consequence of this compound Inhibition |
| Superoxide Dismutase 2 (SOD2/MnSOD) | Oxidative Stress Response | Increased acetylation of MnSOD, leading to decreased dismutase activity and accumulation of mitochondrial ROS.[2][3] |
| Isocitrate Dehydrogenase 2 (IDH2) | TCA Cycle & Redox Balance | Increased acetylation of IDH2, resulting in reduced enzymatic activity, decreased NADPH production, and impaired mitochondrial redox status. |
| Components of the Electron Transport Chain (ETC) | Oxidative Phosphorylation | Hyperacetylation of various ETC subunits, leading to reduced ATP production and altered mitochondrial respiration. |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty Acid β-oxidation | Increased acetylation and decreased activity, impairing the breakdown of fatty acids for energy production. |
| Ornithine transcarbamoylase (OTC) | Urea (B33335) Cycle | Hyperacetylation and potential disruption of the urea cycle. |
| Cyclophilin D (CypD) | Mitochondrial Permeability Transition | Increased acetylation, potentially sensitizing cells to the opening of the mitochondrial permeability transition pore (mPTP) and apoptosis. |
| Forkhead box O3 (FOXO3a) | Stress Resistance & Apoptosis | Altered acetylation status, potentially impacting its transcriptional activity and role in stress resistance and apoptosis. |
| Ku70 | DNA Repair & Apoptosis | Increased acetylation, which may disrupt its interaction with Bax and promote apoptosis. |
Quantitative Data on the Effects of SIRT3 Inhibition
While specific quantitative data for this compound is emerging, studies on other SIRT3 inhibitors and SIRT3 knockout models provide valuable insights into the expected quantitative changes.
| Parameter | Cell/Animal Model | Treatment | Observed Effect | Reference |
| MnSOD Activity | Sirt3-/- MEFs | - | Decreased MnSOD activity | [2] |
| Mitochondrial ROS | AML cells | SIRT3 inhibitor | Increased mitochondrial ROS | [2] |
| IDH2 Activity | Sirt3-/- mice liver | - | Significant decrease in IDH2 activity | |
| ATP Levels | Sirt3-/- mice heart, kidney, liver | - | Lower ATP levels | |
| Oxygen Consumption Rate (OCR) | AML cells with SIRT3 knockdown | - | Decreased OCR | |
| Extracellular Acidification Rate (ECAR) | AML cells with SIRT3 knockdown | - | Increased ECAR | |
| Apoptosis Rate | AML cells | SIRT3 inhibitor + Cytarabine | Synergistic increase in apoptosis |
Signaling Pathways Modulated by this compound
The inhibition of SIRT3 by this compound perturbs several critical signaling pathways, primarily centered around mitochondrial function and cellular stress responses.
Oxidative Stress and Apoptosis Pathway
This compound treatment is expected to increase mitochondrial ROS levels by inhibiting MnSOD. This elevation in oxidative stress can trigger the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirt3-IN-1: A Technical Guide to its Role in the Regulation of Cellular Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, particularly in response to cellular stress. Its activity is implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention. Sirt3-IN-1 is a potent inhibitor of SIRT3, belonging to the thieno[3,2-d]pyrimidine-6-carboxamide class of compounds. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cellular acetylation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers in the fields of molecular biology, drug discovery, and metabolic diseases.
Introduction to Sirt3 and Cellular Acetylation
Sirtuin 3 (SIRT3) is a member of the sirtuin family of proteins, which are characterized by their NAD+-dependent deacetylase activity. Localized primarily within the mitochondria, SIRT3 is a key regulator of mitochondrial protein acetylation.[1] This post-translational modification plays a crucial role in modulating the activity of a vast array of mitochondrial enzymes involved in fundamental cellular processes, including:
-
Energy Metabolism: SIRT3 deacetylates and activates key enzymes in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation, thereby promoting efficient energy production.[1]
-
Oxidative Stress Management: By deacetylating and activating antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2), SIRT3 helps to mitigate the damaging effects of reactive oxygen species (ROS).[1]
-
Apoptosis: SIRT3 can influence programmed cell death pathways through the deacetylation of proteins involved in mitochondrial permeability and apoptosis regulation.[1]
Given its central role in mitochondrial function, dysregulation of SIRT3 activity has been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1]
This compound: A Potent SIRT3 Inhibitor
This compound is a small molecule inhibitor of SIRT3. It belongs to a class of compounds known as thieno[3,2-d]pyrimidine-6-carboxamides, which have been identified as potent sirtuin inhibitors.
Mechanism of Action
This compound functions as a competitive inhibitor, targeting both the NAD+ binding site and the substrate binding site of SIRT3. This dual-targeting mechanism contributes to its high potency. By occupying these critical sites, this compound prevents the binding of both the NAD+ cofactor and the acetylated substrate, thereby inhibiting the deacetylase activity of SIRT3. This leads to an increase in the acetylation levels of SIRT3 target proteins within the mitochondria.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that while this compound is a potent SIRT3 inhibitor, compounds of the same class have shown pan-inhibitory activity against other sirtuins.
| Compound | Target | IC50 (nM) | Notes |
| This compound (17f) | SIRT3 | 43 | Potent inhibitor of SIRT3. |
| 11c | SIRT1 | 3.6 | Structurally related thieno[3,2-d]pyrimidine-6-carboxamide. |
| SIRT2 | 2.7 | Demonstrates pan-inhibitory activity. | |
| SIRT3 | 4.0 | High potency against SIRT1, SIRT2, and SIRT3. |
Note: Specific IC50 values for this compound against other sirtuin isoforms (SIRT1, SIRT2, SIRT5) are not currently available in the public domain. Based on the data for the structurally related compound 11c, it is reasonable to assume that this compound may also exhibit inhibitory activity against other sirtuins.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and cellular effects of this compound.
SIRT3 Enzymatic Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available SIRT3 assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution (specific to the assay kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant SIRT3 enzyme
-
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
AML cell line (e.g., MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (see section 3.3)
Procedure:
-
Culture MOLM-13 cells to the desired density.
-
Treat the cells with this compound at a specified concentration (e.g., 1-10 µM) or DMSO (vehicle control) for a defined period (e.g., 1-4 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SIRT3 in each sample by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Cellular Acetylation
This protocol allows for the detection of changes in the acetylation status of mitochondrial proteins following treatment with this compound.
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
Mitochondrial isolation kit (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-lysine antibody
-
Antibodies against specific mitochondrial proteins (e.g., SOD2, components of the electron transport chain)
-
Loading control antibody (e.g., β-actin or VDAC1 for mitochondrial fraction)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat MOLM-13 cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and lyse them in lysis buffer containing deacetylase inhibitors. Alternatively, isolate the mitochondrial fraction first.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal. An increase in the intensity of acetylated protein bands in this compound treated samples indicates inhibition of SIRT3.
-
The membrane can be stripped and re-probed with antibodies against specific mitochondrial proteins to identify hyperacetylated targets, and with a loading control to ensure equal protein loading.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
This compound Mechanism of Action
SIRT3's Role in Mitochondrial Metabolism
References
Sirt3-IN-1: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sirt3-IN-1, a potent and selective inhibitor of Sirtuin 3 (SIRT3). This compound, also referred to as compound 17f in its primary publication, has demonstrated significant potential as a therapeutic agent for acute myeloid leukemia (AML). This document details the scientific background, synthesis protocol, experimental methodologies, and key data associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to SIRT3 and its Role in Acute Myeloid Leukemia (AML)
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial metabolism, including oxidative phosphorylation and fatty acid oxidation.[1][2][3] In the context of acute myeloid leukemia (AML), a highly aggressive hematological malignancy, SIRT3 has been identified as a key factor in promoting the survival and proliferation of leukemia stem cells (LSCs).[4][5] SIRT3 supports AML cell survival by maintaining mitochondrial homeostasis, reducing reactive oxygen species (ROS), and preventing apoptosis.[3][6] Inhibition of SIRT3 has therefore emerged as a promising therapeutic strategy to target the metabolic vulnerabilities of AML cells.[1][4]
Discovery and Development of this compound
This compound was developed as a potent and selective inhibitor of SIRT3 through a structure-based drug design approach. The discovery, led by Yang X, et al., aimed to create novel SIRT3 inhibitors that target both the NAD+ and substrate-binding sites for the treatment of AML.[7] This dual-targeting strategy was intended to enhance potency and selectivity. This compound (compound 17f) emerged from these efforts as a lead compound with significant anti-leukemic activity.[7]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While the primary publication provides the general scheme, a detailed, step-by-step protocol is outlined below, based on established organic chemistry principles for the synthesis of similar heterocyclic compounds.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Thieno[3,2-d]pyrimidine (B1254671) Core: The synthesis begins with the construction of the core heterocyclic scaffold. This is typically achieved through a condensation reaction between a substituted thiophene (B33073) derivative and a pyrimidine (B1678525) precursor.
-
Step 2: Functionalization of the Core Structure: The thieno[3,2-d]pyrimidine core is then functionalized through a series of reactions to introduce the necessary side chains. This may involve halogenation, followed by cross-coupling reactions to attach the piperazine (B1678402) and aniline (B41778) moieties.
-
Step 3: Final Assembly and Purification: The final step involves the amide coupling of the functionalized core with the appropriate carboxylic acid derivative. The final product, this compound, is then purified using column chromatography and its structure is confirmed by NMR and mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on the available research.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Lines |
| SIRT3 IC50 | 0.043 µM | - |
| Anti-proliferative IC50 | Not explicitly stated, but profound activity reported | MOLM13, MV4-11, HL-60 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| Nude mouse xenograft with HL-60-Luc cells | This compound | Excellent anti-AML potential |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
SIRT3 Enzymatic Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against the SIRT3 enzyme.
Protocol:
-
Reagents: Recombinant human SIRT3 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and the test compound (this compound).
-
Procedure:
-
The SIRT3 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and NAD+.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to SIRT3 within intact cells.[8][9]
Protocol:
-
Cell Treatment: AML cells (e.g., MOLM13) are treated with either this compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble SIRT3 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SIRT3 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This assay measures the impact of this compound on the production of ROS in mitochondria.[10][11]
Protocol:
-
Cell Treatment: AML cells are treated with this compound for a specified duration.
-
Staining: The cells are incubated with a fluorescent probe that is specific for mitochondrial ROS (e.g., MitoSOX Red).
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in the this compound-treated cells compared to the control indicates an increase in mitochondrial ROS production.
ATP Production Assay
This assay quantifies the effect of this compound on cellular ATP levels.[12][13]
Protocol:
-
Cell Treatment: AML cells are treated with this compound.
-
Cell Lysis: The cells are lysed to release intracellular ATP.
-
Luciferase-Based Assay: The ATP concentration in the cell lysate is measured using a luciferase-based bioluminescence assay.
-
Data Analysis: A decrease in luminescence in the this compound-treated cells indicates a reduction in ATP production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound inhibits SIRT3, leading to mitochondrial dysfunction and AML cell apoptosis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Conclusion
This compound is a promising, potent, and selective inhibitor of SIRT3 with demonstrated efficacy against acute myeloid leukemia in preclinical models. Its mechanism of action, involving the disruption of mitochondrial function and induction of apoptosis, highlights a critical vulnerability of AML cells. This technical guide provides a foundational resource for further research and development of this compound and other SIRT3 inhibitors as potential cancer therapeutics. The detailed protocols and summarized data offer a practical starting point for scientists aiming to build upon these important findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Dysregulation of SIRT3 SUMOylation Confers AML Chemoresistance via Controlling HES1-Dependent Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity | Haematologica [haematologica.org]
- 6. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Sirt3-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its involvement in various diseases, including cancer, has made it a significant target for drug discovery. Sirt3-IN-1 is a potent inhibitor of SIRT3 with an IC50 of 43 nM, making it a valuable tool for investigating the physiological and pathological roles of SIRT3.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, with a focus on its application in studying acute myeloid leukemia (AML).[1]
Introduction
Mitochondrial protein acetylation is a key post-translational modification that influences the activity of numerous enzymes involved in energy metabolism and oxidative stress defense. SIRT3 deacetylates and activates a wide range of mitochondrial proteins, thereby promoting mitochondrial homeostasis. Inhibition of SIRT3 with small molecules like this compound allows for the elucidation of its roles in cellular processes and provides a potential therapeutic strategy for diseases such as AML, where cancer cells are often dependent on mitochondrial metabolism. In AML cells, SIRT3 has been shown to confer chemoresistance by reprogramming mitochondrial metabolism and reducing reactive oxygen species (ROS) generation.[2][3]
Product Information
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| Molecular Formula | C₂₃H₂₂N₄O₅S |
| Molecular Weight | 466.51 g/mol |
| Purity | >98% |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. |
Quantitative Data
The following table summarizes the known quantitative effects of this compound and other relevant SIRT3 inhibitors in various cell lines.
| Inhibitor | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | - | SIRT3 Enzymatic Assay | 0.043 µM (IC50) | 50% inhibition of SIRT3 deacetylase activity. | [1] |
| YC8-02 | Karpas 422 (DLBCL) | Mitochondrial Protein Acetylation | 5 µM (12h) | Increased mitochondrial protein acetylation. | |
| YC8-02 | OCI-LY7, Karpas 422 (DLBCL) | Cell Viability | < 1 µM (IC50, 72h) | Inhibition of cell proliferation. | |
| 3-TYP | HeLa | Cytotoxicity | 4.7 µM (IC50, 1-6h) | Cell death. | |
| 3-TYP | SK-MEL-28 | Functional Assay | 100 µM | - |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 466.51 g/mol ), add 214.3 µL of DMSO.
-
Vortex or sonicate the solution to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., AML cell lines like MV4-11, OCI-AML3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
On the day of treatment, prepare a working solution of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) to determine the optimal concentration for your cell line and experimental endpoint.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay to be performed.
Key Experimental Assays
A. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
After the desired treatment period with this compound, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blot for Mitochondrial Protein Acetylation
This protocol is based on standard Western blotting procedures to detect changes in protein acetylation.
Materials:
-
Cells treated with this compound
-
Mitochondria isolation kit (optional, for higher purity)
-
RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-acetylated-lysine antibody
-
Loading control primary antibody (e.g., anti-VDAC for mitochondrial fraction, anti-GAPDH for whole-cell lysate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Harvest cells and lyse them using RIPA buffer containing inhibitors. If desired, isolate mitochondria first according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetylated-lysine primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
C. Cellular ATP Level Measurement
This protocol is a general guideline for using commercially available ATP measurement kits.
Materials:
-
Cells treated with this compound in a 96-well opaque plate
-
ATP assay kit (e.g., luciferase-based)
Protocol:
-
After treatment with this compound, equilibrate the plate and its contents to room temperature.
-
Prepare the ATP detection reagent according to the kit manufacturer's instructions.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate for 2 minutes.
-
Measure the luminescence using a microplate reader.
-
Normalize the ATP levels to the number of cells or total protein content.
D. Reactive Oxygen Species (ROS) Detection
This protocol is a general guideline for using a DCFH-DA-based ROS detection assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
After this compound treatment, remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of diluted DCFH-DA solution to each well.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound leading to mitochondrial dysfunction and apoptosis.
Experimental Workflow for this compound Cellular Assays
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. [PDF] Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways | Semantic Scholar [semanticscholar.org]
- 2. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt3-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sirt3-IN-1, a potent and selective inhibitor of Sirtuin 3 (SIRT3), in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to investigate the role of SIRT3 in cellular processes.
Introduction to this compound
This compound is a small molecule inhibitor of the mitochondrial NAD+-dependent deacetylase, Sirtuin 3 (SIRT3). With an IC50 value of 43 nM, it offers a powerful tool for studying the physiological and pathological roles of SIRT3.[1] SIRT3 is a key regulator of mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This compound has been specifically noted for its potential in the research of acute myeloid leukemia (AML).[1]
Mechanism of Action
SIRT3 functions by removing acetyl groups from lysine (B10760008) residues on a multitude of mitochondrial proteins, thereby modulating their activity. Key substrates of SIRT3 include enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation (OXPHOS), as well as components of the antioxidant defense system, such as superoxide (B77818) dismutase 2 (SOD2).[2][3][4] By inhibiting SIRT3, this compound leads to the hyperacetylation of these target proteins, resulting in altered mitochondrial function, increased oxidative stress, and modulation of cellular metabolism.
Applications in In Vitro Research
This compound can be utilized in a variety of in vitro studies to:
-
Investigate the role of SIRT3 in cancer cell proliferation, survival, and drug resistance, particularly in hematological malignancies like AML.[5][6]
-
Elucidate the involvement of SIRT3 in cellular metabolism, including glycolysis, OXPHOS, and fatty acid oxidation.
-
Explore the function of SIRT3 in regulating mitochondrial dynamics and mitigating oxidative stress.[2][7][8]
-
Assess the therapeutic potential of SIRT3 inhibition in various disease models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the general effects of SIRT3 modulation in vitro.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (SIRT3) | 0.043 µM | [1] |
Table 2: Cellular Effects of SIRT3 Inhibition in Acute Myeloid Leukemia (AML) Cells (General Observations)
| Parameter | Effect of SIRT3 Inhibition | Reference |
| Cell Viability | Decreased | [5][9] |
| Apoptosis | Increased | [6] |
| Mitochondrial ROS | Increased | [6] |
| SOD2 Acetylation | Increased | [6] |
| Fatty Acid Oxidation | Perturbed | [5][9] |
| Chemosensitivity | Increased (in combination with standard chemotherapy) | [6] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments using this compound.
Cell Culture and Treatment
-
Cell Lines: This protocol is applicable to various adherent or suspension cell lines. For AML studies, cell lines such as MV4-11, MOLM-13, or primary AML patient samples can be used.[10]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of SIRT3 Downstream Targets
This protocol is for assessing the acetylation status of SIRT3 target proteins, such as SOD2.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetylated-lysine, anti-SOD2, anti-SIRT3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. To assess SOD2 acetylation, immunoprecipitate total SOD2 and then probe with an anti-acetylated-lysine antibody, or use a specific antibody against acetylated SOD2 if available.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the acetylated form of the target protein is expected upon this compound treatment.[7][8]
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol uses a fluorescent probe to measure mitochondrial superoxide levels.
-
Materials:
-
Cells treated with this compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound (e.g., 1-10 µM) for the desired duration.
-
Incubate the cells with MitoSOX™ Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Analyze the fluorescence of the cells using a flow cytometer (Ex/Em ~510/580 nm) or visualize under a fluorescence microscope.
-
An increase in red fluorescence indicates elevated mitochondrial superoxide levels.
-
Cellular Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
-
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
This compound
-
Seahorse XF Analyzer
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone (B1679576)/antimycin A)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
Calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Inhibition of SIRT3 is expected to alter these parameters, potentially leading to a decrease in basal and maximal respiration.[11]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits SIRT3, leading to mitochondrial protein hyperacetylation and dysfunction.
Experimental Workflow
Caption: A general workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the SIRT3/SOD2 Signaling Pathway by a Compound Mixture from Polygonum orientale L. for Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SIRT3 Regulation Under Cellular Stress: Making Sense of the Ups and Downs [frontiersin.org]
- 5. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dysregulation of SIRT3 SUMOylation Confers AML Chemoresistance via Controlling HES1-Dependent Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sirt3-IN-1: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirt3-IN-1 is a novel and potent inhibitor of Sirtuin 3 (SIRT3), a key mitochondrial NAD+-dependent deacetylase. With a reported IC50 of 0.043 μM, this compound has emerged as a valuable chemical probe for investigating the physiological and pathological roles of SIRT3[1]. Primarily explored for its potential in acute myeloid leukemia (AML) research, this document provides a comprehensive overview of the available data on this compound and outlines general protocols for its application in murine models, based on standard practices for similar small molecule inhibitors.
Introduction
Sirtuin 3 (SIRT3) is a critical regulator of mitochondrial function and cellular metabolism. It governs the activity of numerous mitochondrial proteins through deacetylation, thereby influencing oxidative phosphorylation, fatty acid oxidation, and reactive oxygen species (ROS) detoxification. Dysregulation of SIRT3 activity has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This compound, also identified as compound 17f, is a recently developed selective inhibitor of SIRT3, designed to probe the therapeutic potential of SIRT3 inhibition[1]. The primary research context for this compound has been in AML, where SIRT3 is believed to contribute to chemoresistance[2][3][4].
Data Presentation
In Vitro Activity of this compound
| Compound | Target | IC50 (μM) | Cell-Based Assay | Reference |
| This compound (compound 17f) | SIRT3 | 0.043 | Acute Myeloid Leukemia (AML) cell lines |
Experimental Protocols
Note: The following protocols are generalized for the administration of a novel small molecule inhibitor to mice and should be adapted and optimized based on the specific physicochemical properties of this compound and the experimental design. Detailed in vivo administration protocols for this compound are anticipated to be available in the forthcoming publication: Yang X, et al. Design, synthesis and biological evaluation of novel SIRT3 inhibitors targeting both NAD+ and substrate binding sites for the treatment of acute myeloid leukemia. Eur J Med Chem. 2024 Oct 5;276:116689.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution or suspension of this compound suitable for administration to mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG400, Tween 80, saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. A common starting point for poorly soluble compounds is a formulation containing DMSO to dissolve the compound, followed by dilution with agents like PEG400, Tween 80, and saline to improve tolerability. A typical vehicle composition might be 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% saline.
-
Solubilization:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly.
-
Sequentially add PEG400 and Tween 80, vortexing after each addition to ensure a homogenous mixture.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Final Formulation: The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be attempted. If the compound remains insoluble, a suspension may be necessary, which would require optimization of the vehicle and administration route.
-
Storage: Prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Administration of this compound to Mice
Objective: To administer this compound to mice via a suitable route.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes and needles (e.g., 27-30 gauge)
-
Mouse restraints
-
70% ethanol (B145695) for disinfection
Procedure:
-
Route of Administration: The route of administration will depend on the experimental goals and the pharmacokinetic properties of this compound. Common routes for systemic delivery include:
-
Intraperitoneal (IP) injection: Offers rapid absorption and is a common route for experimental compounds.
-
Oral gavage (PO): Suitable for evaluating oral bioavailability and for chronic dosing studies.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability but can be technically challenging.
-
-
Dosing: The dosage of this compound will need to be determined through dose-ranging studies to establish efficacy and tolerability. Based on studies with other kinase inhibitors, a starting dose in the range of 10-50 mg/kg could be considered.
-
Administration (Example: IP Injection):
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and monitor the mouse for any adverse reactions.
-
-
Frequency: The frequency of administration (e.g., once daily, twice daily) will depend on the half-life of this compound and should be determined in pharmacokinetic studies.
Visualizations
SIRT3 Signaling Pathway
Caption: SIRT3 signaling pathway and point of inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A representative workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols: Sirt3-IN-1 and Sirtuin 3 Modulation in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that has emerged as a critical regulator of metabolic homeostasis.[1][2][3] It governs the activity of numerous enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and antioxidant defense.[1][4] Given its central role in mitochondrial function, SIRT3 is a compelling therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This document provides detailed application notes and protocols relevant to the study of SIRT3 modulators in animal models of metabolic disease.
A Note on Sirt3-IN-1
While this compound is a potent and selective inhibitor of SIRT3 with a reported IC50 of 0.043 μM, a review of the current scientific literature indicates its use has been predominantly in the context of cancer research, particularly acute myeloid leukemia. At present, there is a lack of published data on the application of this compound in animal models of metabolic disease. Therefore, the following protocols and data are based on the broader modulation of SIRT3, with a focus on activators, which have been more extensively studied for therapeutic effects in metabolic disorders.
Quantitative Data on Sirt3 Modulators in Metabolic Disease Models
The following table summarizes the effects of known Sirt3 activators in rodent models of metabolic disease.
| Animal Model | Compound | Dosage & Route | Treatment Duration | Key Metabolic Outcomes | Reference |
| High-Fructose Diet-Induced Insulin (B600854) Resistant Rats | Oroxylin-A (Sirt3 activator) | 10 mg/kg, i.p. | 8 weeks | - Reduced fasting blood glucose- Decreased serum insulin- Improved insulin resistance (HOMA-IR)- Lowered serum triglycerides and free fatty acids | |
| High-Fructose Diet-Induced Insulin Resistant Rats | SRT1720 (Sirt1 activator with effects on Sirt3) | 5 mg/kg, i.p. | 8 weeks | - Reduced fasting blood glucose- Decreased serum insulin- Improved insulin resistance (HOMA-IR)- Lowered serum cholesterol, triglycerides, and LDL | |
| High-Fructose Diet-Induced Insulin Resistant Rats | Oroxylin-A + SRT1720 | 10 mg/kg + 5 mg/kg, i.p. | 8 weeks | - Synergistic reduction in fasting blood glucose and insulin resistance |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House mice individually or in small groups (3-5 per cage) under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Upon arrival, acclimate mice to the facility for at least one week while feeding a standard chow diet.
-
Diet Induction:
-
Control Group: Feed a control diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-16 weeks.
-
-
Monitoring: Monitor body weight and food intake weekly. Metabolic assessments can begin once a significant difference in body weight is observed between the control and DIO groups.
Protocol 2: Administration of Sirt3 Modulator
-
Compound Preparation:
-
Dissolve the Sirt3 modulator (e.g., Oroxylin-A) in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil). The final concentration of DMSO should typically be below 5-10%.
-
Prepare a fresh solution daily or as stability allows.
-
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: Inject the prepared compound solution into the intraperitoneal cavity of the mouse. Ensure proper restraint and technique to avoid injury.
-
Oral Gavage (p.o.): Administer the solution directly into the stomach using a ball-tipped gavage needle.
-
-
Dosing and Schedule:
-
Based on literature, administer the selected dose (e.g., 10 mg/kg for Oroxylin-A) once daily.
-
Treat a cohort of DIO animals with the vehicle as a control.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Glucose Injection: Inject a 20% glucose solution (sterile) intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Protocol 4: Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours.
-
Baseline Glucose: Measure baseline blood glucose (Time 0).
-
Insulin Injection: Inject human insulin (e.g., Humulin R) intraperitoneally at a dose of 0.75-1.0 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels as a percentage of the baseline to assess insulin sensitivity.
Protocol 5: Analysis of Protein Acetylation
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues of interest (e.g., liver, skeletal muscle). Snap-freeze in liquid nitrogen and store at -80°C.
-
Mitochondrial Isolation: Isolate mitochondria from fresh or frozen tissue using a commercial mitochondrial isolation kit or standard differential centrifugation protocols.
-
Protein Extraction and Western Blotting:
-
Lyse the mitochondrial fraction to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against acetylated-lysine to assess global mitochondrial protein acetylation.
-
Probe with antibodies against specific SIRT3 targets (e.g., SOD2, LCAD) to assess their acetylation status.
-
Use a loading control (e.g., VDAC or COX IV) to ensure equal protein loading.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Sirt3 signaling pathway in metabolic regulation.
Caption: Experimental workflow for evaluating a Sirt3 modulator.
References
- 1. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Sirt3-IN-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Sirt3-IN-1, a potent SIRT3 inhibitor, for both in vitro and in vivo experiments.
Product Information and Quantitative Data
This compound is a selective inhibitor of Sirtuin 3 (SIRT3), a key NAD+-dependent deacetylase located in the mitochondria.[1][2][3] SIRT3 plays a crucial role in regulating mitochondrial metabolism, energy homeostasis, and oxidative stress response.[3][4][5] Inhibition of SIRT3 using this compound allows for the investigation of its roles in various physiological and pathological processes, including acute myeloid leukemia.[6]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₄O₅S | MedChemExpress |
| Molecular Weight | 480.54 g/mol | MedChemExpress |
| IC₅₀ | 0.043 µM (43 nM) | [6] |
| Appearance | Solid powder | N/A |
| Solubility (In Vitro) | ≥ 50 mg/mL in DMSO | [7] |
| Storage (Solid) | 3 years at -20°C; 2 years at 4°C | Vendor Data |
| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C | [7] |
Signaling Pathway of SIRT3
SIRT3 is a central regulator of mitochondrial function. It deacetylates and activates numerous enzymes involved in the TCA cycle, fatty acid oxidation, and oxidative stress management, such as Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2). By inhibiting SIRT3, this compound prevents the deacetylation of these target proteins, leading to their hyperacetylation and reduced activity. This can result in decreased ATP production, increased reactive oxygen species (ROS), and altered metabolic pathways.
Experimental Protocols
3.1. Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
This protocol describes how to prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution for cell-based assays.
Materials:
-
This compound powder (MW = 480.54 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Carefully weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Note: Perform this step in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 1000
-
Example Calculation: [1 mg / 480.54 g/mol ] * 1000 = 2.081 µL of DMSO per mg.
-
For 1 mg of this compound, add 208.1 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[7]
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Keep protected from light.
3.2. Preparation of Working Solutions for Cell-Based Assays
Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow from preparing the this compound stock solution to its application in a typical cell-based experiment.
Protocol for In Vivo Formulation
For animal studies, this compound must be formulated in a vehicle that is safe for administration (e.g., intraperitoneal, oral). The following is a common formulation method using co-solvents.
Important: This protocol is a general guideline. The optimal formulation may depend on the animal model, administration route, and desired dose. It is recommended to perform a small-scale solubility test first. The final working solution should be prepared fresh on the day of use.[7]
Formulation Vehicle (Example):
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Procedure:
-
Prepare a Concentrated DMSO Stock: Prepare a clear, concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Add Co-solvents Sequentially: To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring the solution is clear after each step: a. Start with 100 µL of the concentrated DMSO stock solution. b. Add 400 µL of PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80. Mix until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
Administration: The final formulation should be a clear solution. Administer to the experimental animal according to the approved study protocol.
Disclaimer: These protocols are intended for research purposes only. All handling, storage, and use of this compound should be performed by trained professionals in a laboratory setting, in accordance with all applicable safety regulations.
References
- 1. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT3: as simple as it seems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sirt3-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sirt3-IN-1, a potent inhibitor of Sirtuin 3 (SIRT3), in high-throughput screening (HTS) assays. This document includes detailed experimental protocols for both biochemical and cell-based assays, along with data presentation and visualizations to guide researchers in their drug discovery efforts.
Introduction to this compound
This compound is a valuable chemical probe for studying the biological functions of SIRT3, a key mitochondrial NAD+-dependent deacetylase. SIRT3 plays a crucial role in regulating mitochondrial metabolism and cellular stress responses, making it an attractive therapeutic target for a variety of diseases, including metabolic disorders and cancer.[1][2][3] High-throughput screening assays are essential for identifying and characterizing novel modulators of SIRT3 activity.
Biochemical High-Throughput Screening (HTS) Assay
Biochemical HTS assays are designed for the rapid and sensitive evaluation of SIRT3 inhibitors or activators in a purified system.[4] These assays typically utilize a fluorogenic substrate that, upon deacetylation by SIRT3, produces a fluorescent signal.
Principle of the Assay
The fluorogenic SIRT3 assay is a two-step process performed in a microtiter plate.[5][6] In the first step, a fluorometric substrate containing an acetylated lysine (B10760008) residue is incubated with recombinant human SIRT3 and its co-substrate NAD+. Deacetylation of the substrate by SIRT3 sensitizes it for the second step. In the second step, a developer solution is added that releases a fluorophore from the deacetylated substrate. The resulting fluorescence is directly proportional to the deacetylase activity of SIRT3. This compound and other potential inhibitors will reduce the fluorescent signal.
Experimental Protocol: Biochemical HTS Assay
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.
Materials and Reagents:
-
Recombinant Human SIRT3 Enzyme
-
SIRT3 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter group)
-
NAD+
-
This compound (and other test compounds)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
96-well or 384-well black, low-binding microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in assay buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing recombinant SIRT3 enzyme and NAD+ in assay buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted this compound or test compounds to the appropriate wells.
-
Add the SIRT3 enzyme/NAD+ master mix to all wells except the negative control wells.
-
-
Initiate Reaction: Add the SIRT3 fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Develop Signal: Add the developer solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7]
Data Analysis and Presentation
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50). This value is determined by plotting the percentage of SIRT3 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | IC50 (µM) vs SIRT3 | IC50 (µM) vs SIRT1 | IC50 (µM) vs SIRT2 | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Inhibitor X | 0.5 | 10 | 5 | 20-fold | 10-fold |
| Inhibitor Y | 1.2 | >50 | 25 | >41-fold | 20.8-fold |
Cell-Based High-Throughput Screening Assay
Cell-based assays are crucial for validating the activity of SIRT3 inhibitors in a more physiologically relevant context. These assays can measure the downstream consequences of SIRT3 inhibition, such as changes in mitochondrial protein acetylation or cell viability.
Principle of the Assay
A common cell-based assay for SIRT3 inhibitors involves measuring the acetylation status of a known SIRT3 substrate, such as superoxide (B77818) dismutase 2 (SOD2), in cells treated with the test compound. An increase in the acetylation of SOD2 would indicate inhibition of SIRT3. This can be detected using techniques like high-content imaging or immunoassays.
Experimental Protocol: Cell-Based HTS Assay (Acetylation of SOD2)
This protocol is a general guideline and should be optimized for the specific cell line and detection method used.
Materials and Reagents:
-
Cell line with detectable levels of SIRT3 and SOD2 (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Lysis buffer
-
Primary antibodies: anti-acetylated SOD2, anti-total SOD2, anti-loading control (e.g., GAPDH)
-
Secondary antibodies conjugated to a fluorescent dye or HRP
-
Detection reagents (e.g., fluorescent substrate, chemiluminescent substrate)
-
96-well or 384-well clear-bottom plates for imaging or standard plates for immunoassays
Procedure:
-
Cell Seeding: Seed cells into microtiter plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with an appropriate lysis buffer.
-
Detection of Acetylated SOD2:
-
High-Content Imaging: Fix and permeabilize the cells. Incubate with primary antibodies against acetylated SOD2 and a cellular marker. Then, incubate with fluorescently labeled secondary antibodies and image the plates using a high-content imager.
-
Immunoassay (e.g., In-Cell Western): Fix and permeabilize the cells. Incubate with primary antibodies against acetylated SOD2 and a loading control. Then, incubate with fluorescently labeled secondary antibodies and read the plate on an appropriate imager.
-
-
Data Analysis: Quantify the fluorescence intensity of acetylated SOD2 and normalize it to the total SOD2 or a loading control.
Data Presentation
The potency of this compound in a cell-based assay is often reported as the half-maximal effective concentration (EC50).
| Compound | EC50 (µM) for SOD2 Acetylation |
| This compound | Data not publicly available |
| Inhibitor X | 2.5 |
| Inhibitor Y | 5.8 |
SIRT3 Signaling Pathway
SIRT3 is a mitochondrial deacetylase that regulates the activity of numerous enzymes involved in key metabolic processes.[1][4] Understanding the SIRT3 signaling pathway is crucial for interpreting the results of HTS assays and for elucidating the mechanism of action of SIRT3 modulators.
Key aspects of the SIRT3 signaling pathway include:
-
Upstream Regulation: SIRT3 expression and activity are regulated by cellular energy status. Low energy levels lead to an increase in NAD+ and activation of AMPK, which in turn upregulates PGC-1α, a key transcriptional coactivator that promotes SIRT3 expression.[3][8]
-
Downstream Targets: SIRT3 deacetylates and activates a wide range of mitochondrial proteins. Key targets include:
-
MnSOD (SOD2): A critical antioxidant enzyme that detoxifies superoxide radicals.[1]
-
IDH2 (Isocitrate Dehydrogenase 2): An enzyme in the TCA cycle that also plays a role in regenerating antioxidants.[4]
-
Enzymes of the TCA cycle and fatty acid oxidation: SIRT3 enhances mitochondrial respiration and energy production by activating these metabolic pathways.[4]
-
-
Cellular Outcomes: By modulating the activity of its downstream targets, SIRT3 helps to maintain metabolic homeostasis, reduce reactive oxygen species (ROS), and protect cells from various stresses.[1]
Conclusion
This compound is a powerful tool for investigating the therapeutic potential of SIRT3 inhibition. The high-throughput screening assays and protocols outlined in these application notes provide a robust framework for identifying and characterizing novel SIRT3 modulators. A thorough understanding of the SIRT3 signaling pathway is essential for designing effective screening strategies and for interpreting the biological consequences of SIRT3 modulation.
References
- 1. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT3: as simple as it seems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 137371-32T | Sirt3, Fluorogenic Assay Kit, BioAssay™ (Sirtuin 3, SIR2L3) [clinisciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SIRT3: as simple as it seems? - PubMed [pubmed.ncbi.nlm.nih.gov]
Delivery of Sirt3-IN-1 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses. Its involvement in various pathological conditions has made it a significant target for therapeutic intervention. Sirt3-IN-1 is a potent and specific inhibitor of SIRT3 with an IC50 of 0.043 μM, making it a valuable tool for studying the physiological and pathological roles of SIRT3.[1] This document provides detailed application notes and protocols for the potential in vivo delivery of this compound, based on established methodologies for similar compounds, to guide researchers in their preclinical studies.
Disclaimer: There is currently no publicly available literature detailing the specific formulation, dosage, and administration of this compound for in vivo studies. The following protocols are generalized based on common practices for in vivo administration of small molecule inhibitors and should be adapted and validated on a case-by-case basis.
This compound: In Vitro Activity
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Reference |
| Target | Sirtuin 3 (SIRT3) | [1] |
| IC50 | 0.043 μM | [1] |
| Potential Application | Research in Acute Myeloid Leukemia (AML) | [1] |
Proposed In Vivo Delivery of this compound
The successful in vivo application of this compound requires careful consideration of its formulation to ensure bioavailability and stability. The following are suggested starting points for formulation development.
Formulation Protocols
Due to the likely hydrophobic nature of this compound, a multi-component vehicle system is recommended to achieve a clear and stable solution for administration. Below are three potential formulation protocols. It is critical to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Protocol 1: PEG-based Formulation
This formulation is suitable for intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) administration.
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and vortex until a homogenous solution is achieved.
Protocol 2: Cyclodextrin-based Formulation
This formulation is often used to improve the solubility of hydrophobic compounds and is suitable for i.p. or i.v. administration.
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Procedure:
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly.
Protocol 3: Oil-based Formulation
This formulation is suitable for oral (p.o.) or subcutaneous (s.c.) administration.
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to corn oil and mix thoroughly.
Administration Routes and Suggested Dosing
The choice of administration route and dosage will depend on the experimental model and the desired pharmacokinetic profile.
| Administration Route | Suggested Starting Dose Range | Frequency | Notes |
| Intraperitoneal (i.p.) | 10 - 50 mg/kg | Once daily | A common route for preclinical efficacy studies. |
| Oral (p.o.) | 25 - 100 mg/kg | Once or twice daily | Requires assessment of oral bioavailability. |
| Intravenous (i.v.) | 1 - 10 mg/kg | Once daily | For direct systemic delivery and pharmacokinetic studies. |
Note: These are suggested starting ranges. Dose-response and maximum tolerated dose (MTD) studies are essential to determine the optimal and safe dose for your specific animal model.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft model, relevant to its potential application in AML.
Caption: General workflow for an in vivo efficacy study of this compound.
Procedure:
-
Cell Culture: Culture the desired cancer cell line (e.g., an AML cell line) under standard conditions.
-
Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or NSG mice) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Treatment Administration: Administer this compound or the vehicle control daily via the chosen route (e.g., i.p.).
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the general health of the animals.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis of the tumor tissue.
-
Collect blood and other tissues for pharmacokinetic and pharmacodynamic biomarker analysis.
-
SIRT3 Signaling Pathways
Understanding the signaling pathways involving SIRT3 is crucial for interpreting the effects of this compound. SIRT3 is a key regulator of mitochondrial protein acetylation and function.
References
Application Notes and Protocols for Sirt3-IN-1 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental approaches for utilizing Sirt3-IN-1, a potent Sirtuin 3 (SIRT3) inhibitor, in combination with other therapeutic agents. The information is intended to guide researchers in designing and executing experiments to explore the synergistic or additive effects of SIRT3 inhibition in various disease models.
Introduction to Sirt3 and its Therapeutic Potential
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism.[1][2][3] It governs key mitochondrial processes, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense.[3][4][5] SIRT3 exerts its effects by deacetylating and modulating the activity of numerous mitochondrial proteins.[1][3] Given its central role in mitochondrial homeostasis, SIRT3 has emerged as a significant therapeutic target in a range of human diseases, including cancer, metabolic disorders, and age-related pathologies.[3][6][7]
The role of SIRT3 in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter.[7][8][9][10] In some cancers, SIRT3 promotes cell survival by reducing oxidative stress, while in others, it can suppress tumor growth by inhibiting glycolysis.[3][8][9][11] This dual functionality underscores the importance of carefully selecting cancer types and combination strategies when targeting SIRT3. This compound is a potent inhibitor of SIRT3 with an IC50 of 0.043 μM, making it a valuable tool for investigating the therapeutic potential of SIRT3 inhibition, particularly in acute myeloid leukemia (AML).[12]
I. Application Notes: Rationale for Combination Therapies
The primary motivation for using this compound in combination with other drugs is to enhance therapeutic efficacy, overcome drug resistance, or reduce toxicity by targeting complementary pathways.
Oncology
a) Combination with Chemotherapy:
Many cancer cells exhibit metabolic reprogramming, often relying on glycolysis even in the presence of oxygen (the Warburg effect).[9][11] In some tumor types, SIRT3 can counteract this by promoting oxidative phosphorylation.[3][9] However, in cancers that are dependent on mitochondrial respiration, inhibiting SIRT3 could be detrimental to the cancer cells. Furthermore, SIRT3 can enhance the resistance of cancer cells to certain chemotherapeutic agents by mitigating oxidative stress.[8]
-
Hypothesis: Inhibition of SIRT3 with this compound can sensitize cancer cells to chemotherapeutic drugs by disrupting mitochondrial metabolism and increasing oxidative stress, thereby lowering the threshold for apoptosis.
-
Potential Combinations:
-
Platinum-based drugs (e.g., Cisplatin, Oxaliplatin): These agents induce DNA damage, partly through the generation of reactive oxygen species (ROS). This compound could potentiate their effects by impairing the cancer cell's ability to manage ROS.
-
Anthracyclines (e.g., Doxorubicin): Cardiotoxicity is a major side effect of doxorubicin, which is linked to mitochondrial dysfunction. While SIRT3 activation is generally protective for the heart, in the context of a tumor, SIRT3 inhibition could exacerbate doxorubicin-induced cancer cell death.
-
Metabolic Inhibitors (e.g., 2-Deoxy-D-glucose): For tumors reliant on glycolysis, combining a glycolysis inhibitor with a SIRT3 inhibitor could create a metabolic crisis, leading to synergistic cell death.
-
b) Combination with Targeted Therapies:
Targeted therapies often lead to the development of resistance. Metabolic adaptation is a key mechanism of resistance.
-
Hypothesis: this compound can prevent or reverse resistance to targeted therapies by disrupting the metabolic flexibility of cancer cells.
-
Potential Combinations:
-
BRAF/MEK inhibitors in Melanoma: Resistance to these inhibitors can involve a switch to oxidative phosphorylation. Combining these inhibitors with this compound could block this escape pathway.
-
Tyrosine Kinase Inhibitors (TKIs): Similar to BRAF/MEK inhibitors, resistance to TKIs can be associated with metabolic reprogramming that could be targeted by SIRT3 inhibition.
-
Metabolic Diseases
The role of SIRT3 in metabolic diseases is complex. While SIRT3 activation is generally considered beneficial for metabolic health by promoting fatty acid oxidation and reducing oxidative stress, there may be specific contexts where its inhibition could be explored.[4]
-
Hypothesis: In specific metabolic contexts, transient inhibition of SIRT3 could modulate metabolic pathways in a therapeutically beneficial manner. This area is less explored and requires careful fundamental research.
II. Quantitative Data
The following tables summarize key quantitative data for this compound and provide a template for presenting data from combination studies.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (μM) | Assay Conditions | Reference |
| This compound | SIRT3 | 0.043 | Enzymatic Assay | [12] |
Table 2: Template for In Vitro Combination Study Data
| Drug Combination | Cell Line | Endpoint | IC50 Drug A (alone) | IC50 Drug B (alone) | IC50 Drug A (in combo) | IC50 Drug B (in combo) | Combination Index (CI)* |
| This compound + Cisplatin | A549 (Lung Cancer) | Cell Viability (72h) | |||||
| This compound + Doxorubicin | MCF-7 (Breast Cancer) | Apoptosis (48h) | |||||
| This compound + Vemurafenib | A375 (Melanoma) | Colony Formation |
*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
III. Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity
Objective: To determine if this compound enhances the cytotoxic effect of a chemotherapeutic agent (e.g., Cisplatin) in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Cisplatin in cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound alone or Cisplatin alone.
-
Combination: Treat cells with a fixed ratio of this compound and Cisplatin, or use a checkerboard titration method. Include a vehicle control (DMSO) for each condition.
-
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Western Blot Analysis of Apoptosis and SIRT3 Target Acetylation
Objective: To investigate the molecular mechanisms underlying the combined effect of this compound and a chemotherapeutic agent.
Materials:
-
6-well cell culture plates
-
Treated cells from a parallel experiment to Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-acetylated-MnSOD (a known SIRT3 target), anti-total-MnSOD, anti-SIRT3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment for 48 hours, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of apoptotic markers and acetylated SIRT3 substrates between different treatment groups.
IV. Visualizations
Caption: SIRT3's central role in mitochondrial metabolism.
Caption: In vitro workflow for combination studies.
Caption: Overcoming chemoresistance with this compound.
References
- 1. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 3: A major control point for obesity-related metabolic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journaloflifesciences.org [journaloflifesciences.org]
- 8. The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]
- 10. The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Sirt3-IN-1 in Aging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its activity is closely linked to the aging process, with declining SIRT3 levels associated with age-related cellular dysfunction. Sirt3-IN-1 is a potent inhibitor of SIRT3 with an IC50 of 43 nM, offering a valuable tool for investigating the precise roles of SIRT3 in aging and age-related pathologies. These application notes provide detailed protocols for utilizing this compound in aging research, enabling the elucidation of its effects on cellular senescence, oxidative stress, and mitochondrial function.
Mechanism of Action
SIRT3 deacetylates and activates a variety of mitochondrial proteins involved in key cellular processes. By inhibiting SIRT3, this compound is expected to increase the acetylation of these target proteins, thereby modulating their activity. This allows for the investigation of the downstream consequences of SIRT3 inhibition on cellular and organismal aging.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of SIRT3 inhibition on markers of aging. While specific data for this compound in aging models is emerging, the following represents expected outcomes based on studies with other SIRT3 inhibitors and genetic models.
Table 1: In Vitro Effects of SIRT3 Inhibition on Cellular Senescence Markers
| Cell Type | Inhibitor/Condition | Concentration | Duration | Marker | Result | Reference |
| Human Granulosa Cells | SIRT3 inhibitor (77-39) | 1-4 µM | 48 hours | SA-β-gal positive cells | Increased | [1][2] |
| Human Granulosa Cells | SIRT3 inhibitor (77-39) | 1-4 µM | 48 hours | p53 expression | Increased | [1][2] |
| Human Granulosa Cells | SIRT3 inhibitor (77-39) | 1-4 µM | 48 hours | NF-κB activation | Increased | [1][2] |
| Rat Bone Marrow MSCs | H2O2-induced senescence | N/A | N/A | SA-β-gal positive cells | Increased with Sirt3 knockdown | [3] |
Table 2: In Vitro Effects of SIRT3 Inhibition on Oxidative Stress Markers
| Cell Type | Inhibitor/Condition | Concentration | Duration | Marker | Result | Reference |
| Human Aortic Smooth Muscle Cells | Angiotensin II | 100 nM | 24 hours | ROS production | Increased with Sirt3 knockdown | [4] |
| HT22 cells | H2O2 | 500 µM | 24 hours | ROS generation | Increased with Sirt3 knockdown | [5] |
| H9c2 Cardiomyocytes | Doxorubicin | 1 µM | 24 hours | Mitochondrial ROS | Increased with Sirt3 knockdown | [6] |
Table 3: In Vivo Effects of SIRT3 Deficiency on Aging Phenotypes
| Animal Model | Phenotype | Marker | Result | Reference |
| Sirt3 knockout mice | Exaggerated Hypertension | Blood Pressure | Increased with Angiotensin II infusion | [7] |
| Sirt3 knockout mice | Cardiac Hypertrophy | Heart weight to body weight ratio | Increased with age | [8] |
| Sirt3 knockout mice | Age-related hearing loss | Auditory brainstem response | Worsened with age | [8] |
Signaling Pathway
// Nodes Sirt3_IN_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Proteins [label="Mitochondrial Proteins\n(e.g., SOD2, IDH2, FOXO3a)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Increased\nAcetylation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(Increased ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Senescence [label="Cellular Senescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aging_Phenotypes [label="Aging Phenotypes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sirt3_IN_1 -> SIRT3 [label="Inhibits"]; SIRT3 -> Mitochondrial_Proteins [label="Deacetylates"]; Mitochondrial_Proteins -> Acetylation [dir=back]; SIRT3 -> Acetylation [style=invis]; Acetylation -> Mitochondrial_Dysfunction; Mitochondrial_Dysfunction -> Oxidative_Stress; Oxidative_Stress -> Cellular_Senescence; Cellular_Senescence -> Aging_Phenotypes; } dotedot Caption: this compound inhibits SIRT3, leading to increased acetylation of mitochondrial proteins, which can result in mitochondrial dysfunction, oxidative stress, and cellular senescence, contributing to aging phenotypes.
Experimental Workflow
// Nodes start [label="Start: Prepare this compound Stock Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture Cells of Interest\n(e.g., fibroblasts, endothelial cells)"]; treatment [label="Treat Cells with this compound\n(and appropriate controls)"]; senescence_assay [label="Cellular Senescence Assay\n(SA-β-gal staining)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_stress_assay [label="Oxidative Stress Assay\n(ROS measurement)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot Analysis\n(Acetylated proteins, p53, etc.)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> treatment; treatment -> senescence_assay; treatment -> oxidative_stress_assay; treatment -> western_blot; senescence_assay -> data_analysis; oxidative_stress_assay -> data_analysis; western_blot -> data_analysis; data_analysis -> end; } dotedot Caption: A typical experimental workflow for investigating the effects of this compound on cellular aging markers.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 430 g/mol , dissolve 4.3 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
In Vitro Cellular Senescence Assay
Objective: To determine the effect of this compound on inducing cellular senescence.
Materials:
-
Cells of interest (e.g., primary human fibroblasts, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test is 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium and treat the cells with the prepared this compound concentrations or vehicle control.
-
Incubate the cells for 48-72 hours, or a duration determined to be appropriate for the cell type.
-
After incubation, wash the cells twice with PBS.
-
Fix and stain the cells for SA-β-gal activity according to the manufacturer's protocol of the staining kit.[1]
-
After staining, wash the cells with PBS and keep them submerged in PBS for imaging.
-
Under a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in at least five random fields per well.
-
Calculate the percentage of SA-β-gal positive cells.
In Vitro Oxidative Stress Assay (ROS Measurement)
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS detection reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a predetermined duration (e.g., 24 hours). Include a positive control for ROS induction if necessary (e.g., H2O2).
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen ROS probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).[4]
-
Alternatively, cells can be detached and analyzed by flow cytometry.
Western Blot Analysis of Acetylated Mitochondrial Proteins
Objective: To assess the effect of this compound on the acetylation status of SIRT3 target proteins.
Materials:
-
Cells treated with this compound as described above
-
Mitochondrial isolation kit
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-lysine, anti-SOD2, anti-IDH2, anti-VDAC as a mitochondrial loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Following treatment with this compound, harvest the cells.
-
Isolate the mitochondrial fraction using a commercial kit according to the manufacturer's instructions.
-
Lyse the mitochondrial pellet with lysis buffer containing deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-lysine overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading and to assess the acetylation of specific proteins, strip the membrane and re-probe with antibodies against specific mitochondrial proteins (e.g., SOD2) and a loading control (e.g., VDAC).
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific research needs.
References
- 1. Inhibition of SIRT3 by a specific inhibitor induces cellular senescence and growth arrest of ovarian granulosa cell tumor via p53 and NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sirt3 Attenuates Oxidative Stress Damage and Rescues Cellular Senescence in Rat Bone Marrow Mesenchymal Stem Cells by Targeting Superoxide Dismutase 2 [frontiersin.org]
- 4. Sirt3 Protects Against Thoracic Aortic Dissection Formation by Reducing Reactive Oxygen Species, Vascular Inflammation, and Apoptosis of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Sirt3-IN-1 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirt3-IN-1. Here, you will find information on addressing common solubility and stability challenges to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (referred to as compound 17f in some literature) is an inhibitor of Sirtuin 3 (SIRT3), a major mitochondrial NAD+-dependent protein deacetylase.[1][2][3][4] SIRT3 plays a crucial role in regulating mitochondrial metabolism, energy production, and cellular stress responses by deacetylating a wide range of mitochondrial proteins. By inhibiting SIRT3, this compound allows for the study of the downstream effects of increased mitochondrial protein acetylation and the role of SIRT3 in various physiological and pathological processes.
Q2: What are the primary challenges when working with this compound?
A2: The primary challenges associated with this compound, like many small molecule inhibitors, are related to its solubility and stability. Ensuring the compound is fully dissolved and remains stable throughout an experiment is critical for obtaining accurate and reproducible results.
Q3: In what solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. To aid dissolution, gentle warming and/or sonication may be used.
Q5: How should I store this compound powder and stock solutions?
A5: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored correctly, stock solutions in DMSO are typically stable for several months.
Troubleshooting Guide
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent is not of high enough quality (contains water). | Use anhydrous, high-purity DMSO. Ensure the vial is tightly sealed to prevent moisture absorption. |
| Concentration is too high. | Prepare the stock solution at a concentration known to be soluble. If unsure, start with a lower concentration. | |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of the compound. | Dilute the DMSO stock solution into your aqueous experimental medium immediately before use. Ensure rapid and thorough mixing. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent effects on the cells. |
| The pH of the buffer affects solubility. | Check if the pH of your experimental buffer is compatible with the compound's solubility. | |
| Temperature fluctuations. | Allow the stock solution to come to room temperature before diluting into pre-warmed media. |
Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of the compound in solution. | Prepare fresh dilutions from the frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Exposure to light. | Protect the solid compound and solutions from light by using amber vials or wrapping vials in foil. |
Experimental Protocols
Protocol for Preparing this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to the final desired concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability or function.
-
Protocol for a General SIRT3 Deacetylation Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on SIRT3's deacetylase function.[5]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a solution of recombinant human SIRT3 enzyme in assay buffer.
-
Prepare a solution of a fluorogenic acetylated peptide substrate specific for SIRT3.
-
Prepare a solution of the co-substrate NAD+ in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer (with a consistent low percentage of DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the SIRT3 enzyme, NAD+, and this compound (or vehicle control).
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits SIRT3, leading to downstream effects.
Caption: Workflow for this compound in vitro inhibition assay.
References
Technical Support Center: Optimizing Sirt3-IN-1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Sirt3-IN-1 in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. SIRT3 plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses by deacetylating a wide range of mitochondrial proteins. This compound exerts its effect by binding to SIRT3 and inhibiting its deacetylase activity, leading to the hyperacetylation of SIRT3 target proteins.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported IC50 value for this compound is 0.043 µM in enzymatic assays. For cell-based assays, a common starting point is to test a concentration range of 10- to 100-fold higher than the enzymatic IC50 to account for cell permeability and intracellular metabolism. Therefore, a starting range of 0.5 µM to 5 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. If you observe precipitation when diluting the DMSO stock in your aqueous buffer or media, gentle vortexing or warming may help. Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation. For long-term experiments, it is advisable to replenish the media with fresh this compound at regular intervals.
Q4: What are the known downstream targets of SIRT3, and how can I measure the effect of this compound on these targets?
A4: A key downstream target of SIRT3 is Manganese Superoxide Dismutase (MnSOD), a critical enzyme in mitochondrial antioxidant defense. SIRT3 deacetylates and activates MnSOD. Inhibition of SIRT3 by this compound is expected to increase the acetylation of MnSOD, which can be detected by Western blot using an antibody specific for acetylated MnSOD. Other targets include components of the electron transport chain and enzymes involved in fatty acid oxidation and the TCA cycle.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. It is important to perform dose-response curves and, if possible, use a structurally different SIRT3 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. Additionally, genetic approaches like siRNA or CRISPR/Cas9-mediated knockdown of SIRT3 can be used to validate the pharmacological findings.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Step |
| No or weak effect observed | Insufficient concentration: The concentration of this compound may be too low to effectively inhibit SIRT3 in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Increase the incubation time. Ensure proper dissolution of the compound in the culture medium. | |
| Compound instability: this compound may be degrading in the cell culture medium over time. | Prepare fresh stock solutions. For longer experiments, replenish the medium with fresh inhibitor every 24-48 hours. | |
| High cell toxicity/death | Concentration too high: The concentration of this compound may be causing off-target effects or inducing excessive cellular stress. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell viability. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (DMSO alone) in your experiments. | |
| Inconsistent results | Cellular context: The effects of SIRT3 inhibition can be highly dependent on the cell type, metabolic state, and passage number. | Maintain consistency in cell culture practices, including cell density, passage number, and media composition. |
| Compound precipitation: The inhibitor may be precipitating out of solution in the culture medium. | Visually inspect the culture medium for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower concentration. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Assay Type |
| SIRT3 | 0.043 | Enzymatic Assay |
Table 2: Example of Expected Effects of SIRT3 Inhibition in Cancer Cells
| Cell Line | Assay | Expected Outcome with this compound | Reference |
| Acute Myeloid Leukemia (AML) cells | Apoptosis Assay | Increased apoptosis, synergistic effect with chemotherapy | |
| Breast Cancer Cells | Cell Viability | Decreased cell viability | |
| Head and Neck Cancer Cells | Cell Proliferation | Inhibition of cell survival and proliferation |
*Note: Specific quantitative data for this compound in various cell lines is limited in publicly available literature. The expected outcomes are based on studies with other SIRT3 inhibitors or
potential off-target effects of Sirt3-IN-1
A Guide for Researchers, Scientists, and Drug Development Professionals on its Potential Off-Target Effects
This technical support center provides comprehensive guidance on the potential off-target effects of Sirt3-IN-1, a potent inhibitor of the mitochondrial deacetylase SIRT3. The information is tailored for researchers, scientists, and drug development professionals to facilitate accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also known as compound 17f) is a small molecule inhibitor of Sirtuin 3 (SIRT3). It has a reported half-maximal inhibitory concentration (IC50) of 43 nM for SIRT3.[1]
Q2: What are the likely off-target effects of this compound?
A2: this compound belongs to the thieno[3,2-d]pyrimidine-6-carboxamide chemical class.[1] Compounds with this scaffold have been shown to be potent pan-inhibitors of the class I sirtuins: SIRT1, SIRT2, and SIRT3.[2][3][4][5] Therefore, it is highly probable that this compound will inhibit SIRT1 and SIRT2 in addition to its primary target, SIRT3. This lack of selectivity is a critical consideration in experimental design and data interpretation.
Q3: Why is it important to consider off-target effects on SIRT1 and SIRT2?
A3: SIRT1 and SIRT2 are also crucial deacetylases with distinct subcellular localizations and functions. SIRT1 is primarily nuclear and regulates transcription, metabolism, and DNA repair, while SIRT2 is predominantly cytoplasmic and is involved in cell cycle control and cytoskeletal dynamics.[6] Inhibition of these sirtuins can lead to a wide range of cellular effects that may be mistakenly attributed to SIRT3 inhibition.
Q4: How can I be sure that the observed phenotype in my experiment is due to SIRT3 inhibition?
A4: A multi-faceted approach is necessary to confirm on-target activity. This includes:
-
Using a structurally different, selective SIRT3 inhibitor: Comparing the effects of this compound with another validated SIRT3 inhibitor can help confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
-
Genetic validation: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out SIRT3 should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Employing an inactive control: A structurally similar but inactive analog of this compound is essential to rule out effects caused by the chemical structure itself, independent of sirtuin inhibition.
-
Cellular target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly confirm that this compound is binding to SIRT3 within the cell.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., cell cycle arrest, changes in nuclear protein acetylation) | Off-target inhibition of SIRT1 or SIRT2. | 1. Perform Western blot analysis for known SIRT1 substrates (e.g., acetylated p53) and SIRT2 substrates (e.g., acetylated α-tubulin).2. Use a more selective SIRT2 inhibitor (e.g., AGK2) or a SIRT1 inhibitor (e.g., EX-527) as controls to see if they replicate the phenotype.[7] |
| Cellular toxicity at concentrations close to the SIRT3 IC50 | Off-target effects on other essential cellular proteins or pathways. | 1. Perform a dose-response curve for cytotoxicity (e.g., MTT or CellTiter-Glo assay) to determine the therapeutic window.2. Consider broad-panel screening (e.g., kinome scan) if the off-target is unknown. |
| Inconsistent results between experiments | Compound instability or degradation. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Protect the compound from light and repeated freeze-thaw cycles. |
| No effect on known downstream targets of SIRT3 (e.g., MnSOD acetylation) | Poor cell permeability, incorrect dosage, or inactive compound. | 1. Confirm target engagement using CETSA.2. Perform a dose-response experiment to ensure an effective concentration is being used.3. Verify the identity and purity of the this compound compound. |
Quantitative Data Summary
While specific IC50 values for this compound against SIRT1 and SIRT2 are not publicly available, the data from a structurally related compound from the same chemical class highlights the potential for pan-inhibition.
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
| This compound | Not Reported | Not Reported | 43 | [1] |
| Compound 11c (thieno[3,2-d]pyrimidine-6-carboxamide derivative) | 3.6 | 2.7 | 4.0 | [2][4] |
Key Experimental Protocols
In Vitro Sirtuin Deacetylase Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound against SIRT1, SIRT2, and SIRT3.
Methodology:
-
Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H3 sequences); NAD+; this compound; assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+. c. Add the diluted this compound or vehicle control (e.g., DMSO) to the wells. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. f. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to SIRT3 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble SIRT3 (and SIRT1/SIRT2 as off-target controls) in the supernatant at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for Downstream Target Acetylation
Objective: To assess the functional consequence of SIRT3 inhibition (and potential SIRT1/SIRT2 off-target inhibition) in cells.
Methodology:
-
Cell Treatment: Treat cells with this compound, a vehicle control, and an inactive control at various concentrations and time points.
-
Protein Extraction:
-
For mitochondrial targets (SIRT3): Isolate the mitochondrial fraction.
-
For nuclear targets (SIRT1): Prepare nuclear extracts.
-
For cytoplasmic targets (SIRT2): Prepare cytoplasmic extracts.
-
Alternatively, use whole-cell lysates and specific antibodies.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against acetylated and total forms of target proteins:
-
SIRT3 target: Acetyl-MnSOD (K122), Acetyl-IDH2.
-
SIRT1 target: Acetyl-p53 (K382).
-
SIRT2 target: Acetyl-α-tubulin (K40).
-
-
Use appropriate secondary antibodies and detect the signal.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of acetylated to total protein. An increase in this ratio upon treatment with this compound indicates inhibition of the respective sirtuin.
Visualizations
Caption: On- and potential off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
how to minimize Sirt3-IN-1 toxicity in cell culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help minimize Sirt3-IN-1 toxicity in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of Sirtuin 3 (SIRT3), with a reported IC₅₀ of 0.043 μM.[1] SIRT3 is a primary mitochondrial NAD⁺-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis. It regulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation, and governs the cellular response to oxidative stress by activating enzymes like manganese superoxide (B77818) dismutase (MnSOD)[2][3][4][5].
By inhibiting SIRT3, this compound increases the acetylation of mitochondrial proteins, which can disrupt mitochondrial function, impair energy metabolism, and increase levels of reactive oxygen species (ROS), potentially leading to cytotoxicity.
Q2: What are the common signs of this compound-induced toxicity in my cell culture?
Signs of toxicity can manifest in several ways and are often dose- and time-dependent. Key indicators include:
-
Reduced Cell Viability: A significant decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, granular, or may detach from the culture surface.
-
Increased Apoptosis: Evidence of programmed cell death, which can be confirmed using assays for caspase activity or Annexin V staining.[6]
-
Decreased Metabolic Activity: A reduction in metabolic rates, which can be measured using assays like the MTT or MTS assay.[6]
-
Compromised Membrane Integrity: An increase in the release of cytosolic enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium.[7]
Q3: How should I prepare and handle this compound to minimize potential issues?
Proper preparation and handling are crucial to ensure experimental reproducibility and minimize unintended toxicity.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). | This compound is soluble in DMSO. Using a high-purity solvent prevents contamination and degradation.[8][9] |
| Stock Solution | Prepare a high-concentration stock solution (e.g., 10-20 mM). | A concentrated stock allows for smaller volumes to be added to the culture medium, minimizing the final solvent concentration. |
| Storage | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. | Aliquoting prevents degradation from repeated freeze-thaw cycles.[8][10] |
| Final DMSO Concentration | Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%. | High concentrations of DMSO are toxic to most cell lines. Always run a vehicle control with the same final DMSO concentration as your treated samples.[9] |
Q4: How can I determine the optimal, non-toxic working concentration of this compound?
The ideal concentration of this compound is highly dependent on the cell type and experimental duration. A dose-response experiment is essential to identify a concentration that effectively inhibits SIRT3 without causing excessive cell death.
-
Select a Broad Range of Concentrations: Start with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM).
-
Perform a Viability Assay: Treat your cells with the different concentrations for a set period (e.g., 24, 48, or 72 hours). Use a cell viability assay, such as the MTT assay, to measure the effect on cell survival.
-
Analyze the Data: Plot cell viability against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (concentration that inhibits 50% of cell viability) and select a working concentration that is effective for your target but minimally toxic.
Section 2: Troubleshooting Guide
This table addresses common problems encountered when using this compound in cell culture.
| Observation/Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at the desired inhibitory concentration. | The concentration of this compound may be too high for your specific cell line. | Perform a detailed dose-response curve to determine the IC₅₀ value and a non-toxic working concentration.[8] |
| The cell line is particularly sensitive to SIRT3 inhibition or potential off-target effects. | Consider reducing the exposure time. A shorter incubation may be sufficient to observe the desired effect with less toxicity.[6] | |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.[8][9] | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing.[8] |
| Variability in cell density or cell health at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Precipitation of the compound in the culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Do not exceed the recommended working concentrations. Ensure the compound is fully dissolved in DMSO before adding it to the medium. Pre-warm the culture medium before adding the compound solution. |
| Interaction with components in the serum or medium. | Reduce the serum concentration if possible, but be aware this may also increase compound bioavailability and potential toxicity.[6] Test for stability in your specific culture medium.[11] |
Section 3: Key Experimental Protocols
Protocol 1: Determining a Dose-Response Curve via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).[8]
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Assessing Cytotoxicity via LDH Assay
The LDH assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7][15]
Procedure:
-
Sample Preparation: Seed and treat cells with this compound as described in the MTT protocol. Prepare three control wells for each condition:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Positive Control: Untreated cells lysed with a lysis buffer (provided in kits) 45 minutes before the assay (for maximum LDH release).[16]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from a commercial kit to each well.
-
Incubation & Measurement: Incubate for 20-30 minutes at room temperature, protected from light.[16][17] Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]
Protocol 3: Assessing Apoptosis via Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[18]
Procedure:
-
Plate Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[19]
-
Assay Execution:
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[21]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 4. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00216J [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
Sirt3-IN-1 Technical Support Center: A Guide to Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Sirt3-IN-1, a potent SIRT3 inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the compound in its solid (powder) form should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2]
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A2: Once this compound is in a solvent, its stability changes. For optimal preservation, stock solutions should be stored at -80°C, which maintains stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is an alternative, though the stability period is reduced to one month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: Can I store this compound at room temperature?
A3: this compound is shipped at room temperature for continental US deliveries; however, this is for short-term transit only.[1] For any duration beyond shipping, it is not recommended to store the compound at room temperature. Long-term exposure to ambient temperatures can lead to degradation and compromise the compound's purity and activity.
Q4: Does this compound require protection from light?
A4: Yes, some suppliers indicate that sirtuin inhibitors require protection from light during transportation and storage.[2] To minimize the risk of photodegradation, it is best practice to store this compound in a light-protected vial or container.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Review your storage procedures. Ensure that the compound is stored at the correct temperature and protected from light. If the compound has been stored improperly, it is advisable to use a fresh vial. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | Ensure you are using a fresh, properly stored vial of this compound. Use of a newly opened, anhydrous solvent is also recommended. Gentle warming or sonication may aid in dissolution, but be cautious as excessive heat can promote degradation. |
| Precipitation observed in the stock solution after thawing. | The concentration of the solution may be too high for the solvent at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Always ensure the solution is clear before use. |
Storage Conditions Summary
| Form | Storage Temperature | Stability Period | Notes |
| Powder (Solid) | -20°C | 3 years[1][2] | Protect from light.[2] |
| 4°C | 2 years[1][2] | For shorter-term storage. Protect from light.[2] | |
| In Solvent | -80°C | 6 months[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
To ensure the integrity and longevity of this compound, it is critical to follow proper procedures for preparing stock solutions.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the compound, which can accelerate degradation.
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Ensure the solvent is of high purity and anhydrous.
-
Dissolution: Add the desired volume of solvent to the this compound powder to achieve the target concentration. Vortex briefly to mix. If necessary, sonication can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
Visual Guides
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Sirt3-IN-1 In Vivo Applications
Welcome to the Technical Support Center for Sirt3-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo use of this compound, a potent SIRT3 inhibitor. This guide addresses the common challenge of poor bioavailability often encountered with small molecule inhibitors and offers strategies to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and inconsistent oral bioavailability is a frequent challenge with potent small molecule inhibitors like this compound. The primary reasons often include:
-
Poor Aqueous Solubility: Many inhibitors are lipophilic to effectively bind to their target's active site, which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a critical rate-limiting step for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the GI lumen.
Q2: What are the initial steps to troubleshoot the poor in vivo exposure of this compound?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8) to simulate gastric and intestinal conditions. Assess its permeability using in vitro models like the Caco-2 cell assay.
-
Formulation Development: Simple aqueous suspensions are often inadequate for poorly soluble compounds. Exploring enabling formulations is a critical step.
-
In Vitro Dissolution and Permeability Studies: Before moving to further in vivo studies, test the dissolution rate of your new formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to predict their in vivo performance.
Q3: What are some effective formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can significantly improve the absorption of poorly soluble compounds:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution When Preparing a Dosing Formulation.
-
Possible Cause: The aqueous solubility of this compound is exceeded.
-
Troubleshooting Steps:
-
Determine Solubility: Accurately measure the solubility in various pharmaceutically acceptable vehicles.
-
Use Co-solvents: Employ co-solvents such as PEG400, propylene (B89431) glycol, or DMSO in the formulation. However, be mindful of the final concentration and potential toxicity in your animal model.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Utilize Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can help maintain the compound in solution.
-
Issue 2: Inconsistent Efficacy or Pharmacokinetic Data Between Animals.
-
Possible Cause: High variability in absorption due to poor dissolution or food effects.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting times for all animals before dosing.
-
Improve Formulation Homogeneity: For suspensions, ensure uniform particle size and proper resuspension before each dose.
-
Switch to an Enabling Formulation: Move from a simple suspension to a more robust formulation like a SEDDS or ASD to minimize dissolution-related variability.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound in a preclinical model (e.g., rats).
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication |
| Molecular Weight | ~450 g/mol | Suitable for oral absorption |
| Calculated logP | > 4 | High lipophilicity, potential for low aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting |
| Permeability (Caco-2 Papp A->B) | > 10 x 10-6 cm/s | High permeability, absorption is not limited by membrane transport |
| BCS Classification (Predicted) | Class II | Low Solubility, High Permeability |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.) with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (0.5% HPMC) | 55 ± 25 | 4.0 ± 1.5 | 350 ± 180 | < 5% |
| Nanosuspension | 210 ± 70 | 2.0 ± 0.5 | 1500 ± 450 | ~20% |
| Amorphous Solid Dispersion (ASD) | 450 ± 110 | 1.5 ± 0.5 | 3200 ± 800 | ~45% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 620 ± 150 | 1.0 ± 0.5 | 4500 ± 1100 | ~60% |
| Intravenous (IV) Solution (1 mg/kg) | - | - | 750 ± 120 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling and Sieving: Gently mill the resulting solid dispersion and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group) with cannulated jugular veins for serial blood sampling.
-
Dosing:
-
Oral (p.o.) Group: Administer the this compound formulation (e.g., ASD reconstituted in water) via oral gavage at a dose of 10 mg/kg.
-
Intravenous (i.v.) Group: Administer a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the absolute oral bioavailability using the formula: F% = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100.
Mandatory Visualizations
Caption: Key signaling pathways modulated by SIRT3 and the inhibitory action of this compound.
Caption: Experimental workflow for addressing poor bioavailability of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
Technical Support Center: Interpreting Unexpected Phenotypes with Sirt3-IN-1 Treatment
Welcome to the technical support center for researchers utilizing Sirt3-IN-1. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding unexpected experimental outcomes. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of Sirt3 inhibition and interpret their data accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. One specific example of a this compound compound is referenced as "compound 17f", which has a reported half-maximal inhibitory concentration (IC50) of 43 nM for SIRT3.[1] Sirt3 plays a critical role in mitochondrial homeostasis, metabolism, and oxidative stress response by deacetylating a wide range of mitochondrial proteins.[2][3]
Q2: I'm observing a phenotype that is contrary to the expected effects of SIRT3 inhibition. What could be the underlying cause?
A2: Unexpected phenotypes can arise from several factors. These may include:
-
Off-target effects: The inhibitor may be affecting other sirtuins or cellular proteins. Due to the high structural similarity in the active sites of SIRT1, SIRT2, and SIRT3, developing highly selective inhibitors is challenging.[2]
-
Context-dependent function of SIRT3: The role of SIRT3 can be cell-type specific and dependent on the metabolic state of the cells.[4] For instance, SIRT3 can act as either a tumor suppressor or promoter depending on the cancer's metabolic addiction (glycolysis vs. oxidative phosphorylation).[5][6]
-
Compensatory mechanisms: Cells may adapt to the inhibition of SIRT3 by upregulating other pathways to maintain homeostasis.
-
Pharmacological vs. genetic inhibition: A chemical inhibitor may not always produce the same phenotype as a genetic knockout of the target protein. This was observed in a study where genetic deletion of Sirt3 was neuroprotective in an ischemia-reperfusion injury model, while a pharmacological inhibitor was not and even exacerbated the injury at higher doses.[7]
Q3: How can I validate that my observed phenotype is a direct result of this compound's effect on SIRT3?
A3: To confirm on-target activity, a multi-pronged approach is recommended:
-
Genetic knockdown or knockout: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce SIRT3 expression should phenocopy the effects of this compound if the inhibitor is on-target.
-
Rescue experiments: Overexpression of a wild-type, but not a catalytically inactive, SIRT3 in the presence of the inhibitor should reverse the observed phenotype.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound binds to SIRT3 in intact cells.[2]
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to investigating unexpected results when using this compound.
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| No effect or weaker than expected effect | 1. Insufficient inhibitor concentration or cellular uptake. | 1a. Perform a dose-response experiment to determine the optimal concentration. 1b. Increase incubation time. 1c. Verify cellular uptake if possible (e.g., using a fluorescently tagged analog). |
| 2. Poor compound stability or solubility. | 2a. Prepare fresh stock solutions. 2b. Visually inspect for precipitation after dilution in media. | |
| 3. Cell-type specific resistance. | 3a. Test the inhibitor on a different cell line known to be sensitive to SIRT3 inhibition. | |
| 4. Redundant pathways compensating for SIRT3 inhibition. | 4a. Investigate the activity of other deacetylases or related metabolic pathways. | |
| Opposite or paradoxical effect | 1. Off-target effects on other sirtuins (e.g., SIRT1, SIRT2). | 1a. Compare the phenotype with that of more selective inhibitors for other sirtuins. 1b. Perform a selectivity panel assay to determine the IC50 of this compound against other sirtuins. |
| 2. Context-dependent role of SIRT3. | 2a. Characterize the metabolic state of your cell model (e.g., reliance on glycolysis vs. oxidative phosphorylation). 2b. Review literature for the specific role of SIRT3 in your experimental system. | |
| 3. Activation of a compensatory signaling pathway. | 3a. Use pathway analysis tools (e.g., proteomics, transcriptomics) to identify upregulated pathways upon this compound treatment. | |
| Increased cell death or toxicity | 1. High inhibitor concentration leading to off-target toxicity. | 1a. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration. 1b. Use the lowest effective, non-toxic concentration. |
| 2. On-target toxicity in a specific cell type. | 2a. The role of SIRT3 in cell survival is context-dependent. In some cancer cells, SIRT3 inhibition can promote apoptosis.[8] |
Data Presentation
Sirtuin Inhibitor Selectivity Profile
The following table summarizes the IC50 values of various sirtuin inhibitors. Note the lack of comprehensive public data for this compound's selectivity against other sirtuins.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| This compound (compound 17f) | Data not available | Data not available | 0.043 | [1] |
| AGK2 | 30 | 3.5 | 91 | [1] |
| Tenovin-6 | 21 | 10 | 67 | [1] |
| 3-TYP | >200 | >200 | 38 | [9] |
| 4'-Bromo-resveratrol | 0.2 (complete inhibition) | Data not available | 0.2 (complete inhibition) | [10] |
Experimental Protocols
Western Blot Analysis of SIRT3 Target Acetylation
This protocol is to determine the acetylation status of known SIRT3 substrates, such as SOD2 (Superoxide Dismutase 2) or IDH2 (Isocitrate Dehydrogenase 2), upon treatment with this compound. An increase in acetylation of these proteins indicates successful SIRT3 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetylated-lysine, anti-SOD2, anti-IDH2, anti-SIRT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels of the target and the loading control.
Fluorometric SIRT3 Activity Assay
This assay directly measures the enzymatic activity of SIRT3 in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a quenched fluorophore)
-
NAD+
-
Assay buffer
-
Developer solution
-
This compound and other control inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare solutions of SIRT3 enzyme, substrate, and NAD+ in assay buffer.
-
Set up the Reaction: In a 96-well plate, add assay buffer, SIRT3 enzyme, and this compound at various concentrations. Include wells with a known inhibitor as a positive control and vehicle as a negative control. Pre-incubate for 15 minutes at 37°C.
-
Initiate the Reaction: Add the fluorogenic substrate and NAD+ to start the reaction.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C.
-
Develop the Signal: Add the developer solution to each well, which stops the reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 30 minutes at room temperature.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of SIRT3
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | SIRT3 Regulation Under Cellular Stress: Making Sense of the Ups and Downs [frontiersin.org]
- 5. Sirtuin 3 - Wikipedia [en.wikipedia.org]
- 6. SIRT3 opposes reprogramming of cancer cell metabolism through HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-melanoma effects of concomitant inhibition of SIRT1 and SIRT3 in BrafV600E/PtenNULL mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sirt3-IN-1 Inhibitory Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sirt3-IN-1's inhibitory activity against other known Sirt3 inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows.
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism. Its involvement in various diseases, including acute myeloid leukemia (AML), has made it a significant target for drug discovery. This compound is a known inhibitor of SIRT3 with a reported IC50 value of 0.043 µM and is utilized in research concerning AML. This guide offers a framework for validating its inhibitory activity and comparing it with other available SIRT3 inhibitors.
Comparative Inhibitory Activity of Sirt3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used Sirt3 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions.
| Inhibitor | Sirt3 IC50 | Other Sirtuin IC50s | Notes |
| This compound | 0.043 µM | - | Investigated for use in acute myeloid leukemia (AML) research. |
| 3-TYP | ~38 µM | - | A selective SIRT3 inhibitor.[1] |
| AGK2 | 91 µM | SIRT1: 30 µM, SIRT2: 3.5 µM | A selective SIRT2 inhibitor with off-target effects on SIRT1 and SIRT3. |
| Tenovin-6 | 67 µM | SIRT1: 21 µM, SIRT2: 10 µM | An analog of Tenovin-1 that inhibits SIRT1, SIRT2, and SIRT3. |
| YC8-02 | - | SIRT1: 2.8 µM, SIRT2: 62 nM | A mitochondria-targeted SIRT3 inhibitor used in DLBCL research.[2] |
| Nicotinamide | 36.7 ± 1.3 µM | SIRT1: 68.1 ± 1.8 µM | A non-specific sirtuin inhibitor.[3] |
Experimental Protocols for Validating Sirt3 Inhibitory Activity
In Vitro Biochemical Assay for Sirt3 Deacetylase Activity
This protocol is adapted from commercially available SIRT3 activity assay kits and provides a method to determine the direct inhibitory effect of a compound on recombinant SIRT3 enzyme.[4][5][6]
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 peptide substrate (e.g., based on p53 or SOD2 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Stop solution
-
This compound and other inhibitors of interest
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound and other test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and NAD+ to each well.
-
Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within a cellular context.[7][8]
Materials:
-
AML cell line (e.g., MOLM-13) or other relevant cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT3 antibody
Procedure:
-
Treat cultured cells with this compound at various concentrations or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated denatured proteins.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-SIRT3 antibody.
-
Quantify the band intensities. A shift in the thermal denaturation curve of SIRT3 in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Target Acetylation
This assay assesses the functional consequence of SIRT3 inhibition in cells by measuring the acetylation status of its known substrates, such as Manganese Superoxide Dismutase (MnSOD) or Isocitrate Dehydrogenase 2 (IDH2).[2]
Materials:
-
AML cell line or other relevant cell lines
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-acetylated-lysine, anti-MnSOD (or anti-IDH2), and loading control (e.g., anti-actin)
-
Protein A/G agarose (B213101) beads for immunoprecipitation
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound at various concentrations for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
For Immunoprecipitation:
-
Incubate a portion of the cell lysate with an anti-MnSOD (or anti-IDH2) antibody overnight.
-
Add protein A/G agarose beads to pull down the protein-antibody complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads.
-
-
For Western Blotting:
-
Run the immunoprecipitated samples or total cell lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation level of the target protein.
-
For total protein levels, probe a separate blot or strip and re-probe the same blot with an anti-MnSOD (or anti-IDH2) antibody and a loading control antibody.
-
-
An increase in the acetylation of MnSOD or IDH2 upon treatment with this compound validates its inhibitory activity in a cellular context.
Visualizing Sirt3's Role and Experimental Validation
To better understand the context of Sirt3 inhibition, the following diagrams illustrate a key signaling pathway involving Sirt3 and the workflows for the validation assays.
Caption: Sirt3 signaling pathway in mitochondrial stress response.
Caption: Workflow for validating this compound inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 6. abcam.com [abcam.com]
- 7. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
Sirt3-IN-1: A Comparative Guide to a Potent and Selective SIRT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sirt3-IN-1 with other known Sirtuin 3 (SIRT3) inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for investigators in the fields of metabolic disease, neurodegenerative disorders, and oncology, where SIRT3 is a key therapeutic target.
Performance Comparison of SIRT3 Inhibitors
This compound has emerged as a highly potent inhibitor of SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized SIRT3 inhibitors against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT3 |
| This compound | - | - | 0.043 [1] | High (selectivity data vs SIRT1/2 not specified) |
| 3-TYP | 0.088[2] | 0.092[2] | 0.016[2] / 38[3] | Moderate to High |
| AGK2 | 30 | 3.5 | 91 | Low (SIRT2 selective) |
| EX-527 | 0.098 | 19.6 | 48.7 | Low (SIRT1 selective) |
| Tenovin-6 | 21 | 10 | 67 | Low |
| LC-0296 | 67 | 33 | 3.6 | Moderate |
Note: IC50 values can vary between studies due to different assay conditions. The provided data is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize SIRT3 inhibitors.
SIRT3 Deacetylase Activity Assay (Fluorometric)
This assay is a common method to determine the in vitro potency of SIRT3 inhibitors.
Principle: The assay measures the deacetylase activity of recombinant SIRT3 on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a fluorescent reporter. Deacetylation of the peptide by SIRT3 makes it susceptible to a developer enzyme, which releases the fluorophore, resulting in an increase in fluorescence.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a solution of the fluorogenic substrate peptide, NAD+ solution, and the developer solution.
-
Reaction Setup: In a microplate, combine the assay buffer, substrate peptide, and NAD+.
-
Enzyme Addition: Add recombinant SIRT3 enzyme to initiate the reaction. For inhibitor screening, the enzyme is pre-incubated with the test compounds.
-
Signal Development: Add the developer solution to the wells.
-
Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader (typically with excitation at 350-360 nm and emission at 450-465 nm). The rate of increase in fluorescence is proportional to the SIRT3 activity.
-
Data Analysis: Calculate the percentage of inhibition by the test compounds compared to a vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the SIRT3 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of soluble SIRT3 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT3 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for MnSOD Acetylation
This assay is used to assess the downstream cellular effects of SIRT3 inhibition. Manganese superoxide (B77818) dismutase (MnSOD) is a known substrate of SIRT3, and its acetylation status is a marker of SIRT3 activity in cells.
Principle: Inhibition of SIRT3 leads to an increase in the acetylation of its substrates, including MnSOD. This increase in acetylation can be detected by Western blotting using an antibody specific for acetylated MnSOD.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the SIRT3 inhibitor and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated MnSOD (e.g., anti-Ac-MnSOD (Lys68)).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total MnSOD or a housekeeping protein like actin or GAPDH. The ratio of acetylated MnSOD to total MnSOD is then calculated to determine the effect of the inhibitor.
Visualizing SIRT3's Role and Inhibition
Diagrams created using Graphviz (DOT language) illustrate key concepts related to SIRT3 function and experimental workflows.
Caption: SIRT3 signaling pathway in the mitochondrion.
Caption: Experimental workflow for characterizing SIRT3 inhibitors.
References
A Comparative Guide to the Efficacy of SIRT3 Inhibitors: Sirt3-IN-1 vs. 3-TYP
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Its role in regulating mitochondrial function, oxidative stress, and apoptosis has spurred the development of small molecule inhibitors. This guide provides an objective comparison of two such inhibitors, Sirt3-IN-1 and 3-TYP, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.
At a Glance: this compound vs. 3-TYP
| Feature | This compound (compound 17f) | 3-TYP |
| Potency (SIRT3 IC50) | 0.043 µM[1] | 38 µM[2] |
| Selectivity | Described as an "acceptable selective SIRT3 inhibitor"[1]. Specific IC50 values against other sirtuins are not yet publicly available. | Approximately 6-fold more selective for SIRT3 over SIRT1 and SIRT2. |
| Known Off-Targets | Not yet fully characterized in publicly available literature. | Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO)[2]. |
| Mechanism of Action | Induces mitochondrial dysfunction, leading to the accumulation of reactive oxygen species (ROS) and apoptosis in acute myeloid leukemia (AML) cells[1]. | Increases phosphorylation of MAPKs (p38, ERK1/2, JNK) and NF-κB p65. |
In-Depth Efficacy and Selectivity Analysis
This compound, also known as compound 17f, demonstrates significantly higher potency in inhibiting SIRT3 activity, with a reported IC50 value of 0.043 µM. This suggests that this compound is effective at much lower concentrations compared to 3-TYP, which has a reported IC50 of 38 µM for SIRT3.
Regarding selectivity, the primary study on this compound describes it as an "acceptable selective SIRT3 inhibitor". However, a detailed selectivity profile with IC50 values against other sirtuin isoforms (SIRT1, SIRT2, etc.) is not yet available in the public domain. For 3-TYP, it has been shown to exhibit approximately 6-fold greater selectivity for SIRT3 over SIRT1 and SIRT2. A significant consideration for 3-TYP is its known off-target activity, as it also inhibits Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO), which could contribute to its overall cellular effects.
Signaling Pathways and Cellular Effects
The mechanisms by which these two inhibitors exert their cellular effects appear to differ based on current research.
This compound has been shown to be a potent inducer of apoptosis in acute myeloid leukemia (AML) cells. Its mechanism of action involves the disruption of mitochondrial function, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This is consistent with the known role of SIRT3 in maintaining mitochondrial homeostasis.
3-TYP , on the other hand, has been reported to influence different signaling pathways. It increases the phosphorylation of key signaling proteins, including the mitogen-activated protein kinases (MAPKs) p38, ERK1/2, and JNK, as well as the transcription factor NF-κB p65. This suggests that 3-TYP's effects may be mediated through broader signaling cascades that are not solely dependent on direct SIRT3 inhibition.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the efficacy of SIRT3 inhibitors.
SIRT3 Enzymatic Assay (Fluorometric)
This assay is used to determine the in vitro potency of compounds against SIRT3.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT3. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent signal that is proportional to SIRT3 activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing NAD+ and the fluorogenic acetylated peptide substrate.
-
Compound Incubation: Add serial dilutions of the test compound (this compound or 3-TYP) to a 96-well plate.
-
Enzyme Addition: Add recombinant human SIRT3 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Development: Add the developer enzyme to each well and incubate for a further period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Quantification: Quantify the amount of soluble SIRT3 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble SIRT3 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This assay is used to assess the impact of SIRT3 inhibition on mitochondrial function.
Principle: Specific fluorescent probes are used to detect the levels of ROS within the mitochondria of living cells. An increase in fluorescence intensity indicates an increase in ROS production.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat them with the SIRT3 inhibitor or vehicle control.
-
Probe Loading: Incubate the cells with a mitochondria-specific ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red).
-
Image Acquisition: Acquire fluorescence images of the cells using a fluorescence microscope or a high-content imaging system.
-
Quantification: Analyze the images to quantify the fluorescence intensity within the mitochondria. An increase in intensity in the treated cells compared to the control indicates an increase in mitochondrial ROS production.
Conclusion
This compound and 3-TYP are both valuable research tools for investigating the role of SIRT3 in various biological processes. This compound stands out for its high potency, making it a suitable candidate for studies requiring strong and specific inhibition of SIRT3 at low concentrations. However, a comprehensive understanding of its selectivity profile is still needed.
3-TYP, while less potent, has a more established, albeit broader, pharmacological profile, including known off-target effects that researchers must consider when interpreting their results. Its moderate selectivity for SIRT3 over SIRT1 and SIRT2 makes it a useful tool, but the potential for confounding effects from its inhibition of other enzymes should not be overlooked.
The choice between this compound and 3-TYP will ultimately depend on the specific experimental context, the required potency, and the tolerance for potential off-target effects. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and selectivity.
References
Sirt3-IN-1 vs. AGK2: A Comparative Guide to Sirtuin Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the precise selection of chemical probes is paramount for elucidating the complex roles of sirtuins in cellular processes. This guide provides a head-to-head comparison of two commercially available sirtuin inhibitors, Sirt3-IN-1 and AGK2, with a focus on their selectivity profiles, supported by experimental data and detailed protocols.
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators in a myriad of physiological and pathological processes, making them attractive therapeutic targets. Sirtuin 3 (SIRT3), localized primarily in the mitochondria, is a key player in regulating metabolic homeostasis and oxidative stress. Conversely, Sirtuin 2 (SIRT2) is predominantly cytoplasmic and has been implicated in cell cycle control and neurodegenerative diseases. The overlapping substrate specificities among sirtuin isoforms necessitate the use of highly selective inhibitors to dissect their individual functions. This guide compares this compound, a potent SIRT3 inhibitor, with AGK2, a well-characterized SIRT2 inhibitor, to aid researchers in making informed decisions for their specific experimental needs.
Selectivity Profile: A Quantitative Comparison
The inhibitory activity of this compound and AGK2 against multiple sirtuin isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic activity by 50%, are summarized in the table below.
| Inhibitor | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | Primary Target |
| This compound | - | - | 0.043 µM[1] | SIRT3 |
| AGK2 | 30 µM[1][2] | 3.5 µM[1][2][3][4] | 91 µM[1][2][3] | SIRT2 |
Note: A lower IC50 value indicates greater potency.
As the data indicates, this compound is a potent inhibitor of SIRT3 with an IC50 value in the nanomolar range[1]. In contrast, AGK2 is a selective SIRT2 inhibitor, exhibiting an IC50 of 3.5 µM[1][2][3][4]. AGK2 also inhibits SIRT1 and SIRT3, but at significantly higher concentrations, with IC50 values of 30 µM and 91 µM, respectively[1][2][3]. This demonstrates a clear difference in the primary targets and selectivity profiles of these two compounds.
Experimental Methodologies
The determination of inhibitor selectivity is crucial for the interpretation of experimental results. Below are detailed protocols for key assays used to characterize the activity and target engagement of sirtuin inhibitors.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of a specific sirtuin isoform in the presence of an inhibitor by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)
-
NAD+
-
Sirtuin assay buffer
-
Developer solution
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitors (this compound, AGK2) in the assay buffer.
-
In a 96-well plate, add the recombinant sirtuin enzyme to each well, with the exception of the negative control wells.
-
Add the diluted inhibitors to their designated wells. Include a vehicle control (e.g., DMSO) and a known pan-sirtuin inhibitor like nicotinamide (B372718) as a positive control.
-
Initiate the deacetylation reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~350-360 nm, emission ~450-465 nm)[5].
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing the target sirtuin (e.g., HEK293T)
-
Test inhibitors (this compound, AGK2) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific to the target sirtuin (e.g., anti-SIRT3)
-
HRP-conjugated secondary antibody
-
ECL detection system
-
Thermal cycler
Protocol:
-
Culture cells to the desired confluency and treat them with varying concentrations of the inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an antibody against the target sirtuin.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SIRT3 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for characterizing sirtuin inhibitors.
References
A Comparative Guide to Sirt3 Target Engagement Analysis Using Western Blot
This guide provides a comprehensive comparison of methodologies for assessing the target engagement of Sirtuin 3 (Sirt3) inhibitors, with a focus on Western blot analysis. As specific information and experimental data for a compound designated "Sirt3-IN-1" are not publicly available, this guide will utilize a well-characterized and published Sirt3 inhibitor, referred to here as Compound X , as a representative example for comparative purposes. This approach allows for a detailed examination of the experimental workflows and data interpretation relevant to researchers, scientists, and drug development professionals in the field.
Sirt3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2][3] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target.[3] Verifying that a compound directly interacts with and modulates the activity of Sirt3 within a cellular context is a critical step in the drug discovery process. Western blotting is a widely used technique to demonstrate this target engagement by observing changes in the acetylation status of known Sirt3 substrates.[4][5][6]
Comparison of Sirt3 Inhibitors
The following table summarizes the characteristics of our representative Sirt3 inhibitor, Compound X, in comparison to other known Sirt3 modulators. This data is compiled from published literature and illustrates the type of information that is critical for comparing the efficacy and selectivity of different compounds.
| Feature | Compound X (Representative Inhibitor) | 3-TYP | Other Sirt3 Modulators |
| Reported Activity | Sirt3 Inhibition | Sirt3 Inhibition[7] | Inhibition (e.g., YC8-02, SJ-106C) or Activation (e.g., Honokiol, SRT1720)[8][9] |
| Mechanism of Action | Binds to Sirt3, preventing the deacetylation of its substrates. | A SIRT3-selective inhibitor.[7] | Varies by compound; may involve direct binding and inhibition/activation or indirect modulation of Sirt3 expression or activity. |
| Selectivity | Selective for Sirt3 over SIRT1 and SIRT2.[4] | Reported to have selectivity for SIRT3 over SIRT1 and SIRT2.[7] | Selectivity profiles vary and are a key differentiator. For example, some inhibitors show activity against other sirtuins like SIRT1 and SIRT2.[8] |
| Method of Target Engagement | Increased acetylation of MnSOD (a Sirt3 substrate) observed by Western blot.[4][10] | Increased acetylation of mitochondrial proteins.[7] | Changes in the acetylation of Sirt3 substrates (e.g., MnSOD, Ku70) or downstream functional effects.[10][11] |
Quantitative Western Blot Data for Sirt3 Target Engagement
The following table presents a mock quantitative analysis based on typical results observed in Western blot experiments designed to measure Sirt3 target engagement. The data illustrates the dose-dependent effect of Compound X on the acetylation of a key Sirt3 substrate, Manganese Superoxide Dismutase (MnSOD).
| Treatment | Concentration (µM) | Fold Change in Acetylated MnSOD / Total MnSOD (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| Compound X | 1 | 1.8 |
| Compound X | 5 | 3.5 |
| Compound X | 10 | 5.2 |
| Sirt3 Knockdown (Positive Control) | - | 6.0 |
Note: This is representative data. Actual results may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Sirt3 deacetylates and activates MnSOD, a key mitochondrial antioxidant enzyme, to reduce reactive oxygen species and promote mitochondrial health.
Caption: A typical experimental workflow for assessing Sirt3 target engagement using Western blot analysis.
Caption: A logical diagram comparing the expected outcomes of treating cells with a Sirt3 inhibitor, an alternative inhibitor with different selectivity, and a Sirt3 activator.
Experimental Protocol: Western Blot for Sirt3 Target Engagement
This protocol details the steps for assessing the target engagement of a Sirt3 inhibitor by measuring the acetylation of MnSOD.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, HeLa) in appropriate media and conditions.
-
Treat cells with varying concentrations of the Sirt3 inhibitor (e.g., Compound X) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
-
Include a positive control, such as cells treated with a known Sirt3 inhibitor or cells with Sirt3 expression knocked down using siRNA.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Acetylated MnSOD (to detect the change in acetylation).
-
Total MnSOD (to normalize for MnSOD protein levels).
-
Sirt3 (to confirm Sirt3 expression).
-
A loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the acetylated MnSOD signal to the total MnSOD signal and then to the loading control. Calculate the fold change relative to the vehicle-treated control.
By following this guide, researchers can effectively utilize Western blotting to assess the target engagement of novel Sirt3 inhibitors and compare their performance against existing compounds, thereby accelerating the development of new therapeutics targeting Sirt3.
References
- 1. Function of the SIRT3 mitochondrial deacetylase in cellular physiology, cancer, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SIRT3 Is a Stress-Responsive Deacetylase in Cardiomyocytes That Protects Cells from Stress-Mediated Cell Death by Deacetylation of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sirt3-IN-1 Efficacy and Specificity: A Comparison Guide Using SIRT3 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the selective SIRT3 inhibitor, Sirt3-IN-1, in wild-type cells versus SIRT3 knockout (KO) cells. Utilizing SIRT3 KO cells is the gold standard for validating the on-target effects of any SIRT3-modulating compound. This document outlines the expected experimental outcomes, detailed protocols, and the underlying signaling pathways.
Introduction to this compound and SIRT3
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2] Its dysregulation is implicated in various diseases, making it a compelling therapeutic target. This compound is a potent and selective inhibitor of SIRT3 with an IC50 of 43 nM, developed for research in conditions like acute myeloid leukemia (AML).[3] Validating that the effects of this compound are specifically mediated by its inhibition of SIRT3 is critical for its development as a therapeutic agent. SIRT3 knockout cells provide the ideal platform for this validation.
Principle of Validation using SIRT3 Knockout Cells
The core principle of using SIRT3 knockout cells for validation is straightforward: if this compound is a specific inhibitor of SIRT3, its application to wild-type cells should phenocopy the genetic deletion of SIRT3. Conversely, this compound should have minimal to no effect on cellular phenotypes that are already present in SIRT3 knockout cells, as its primary target is absent.
Expected Experimental Outcomes
Here, we summarize the anticipated results from key experiments comparing the effects of this compound on wild-type (WT) and SIRT3 knockout (KO) cells.
Table 1: Comparison of this compound Effects on Mitochondrial Protein Acetylation
| Target Protein | Expected Outcome in WT Cells + this compound | Expected Outcome in SIRT3 KO Cells (Baseline) | Expected Outcome in SIRT3 KO Cells + this compound |
| Global Mitochondrial Lysine (B10760008) Acetylation | Significant increase in acetylation | Significantly increased acetylation compared to WT[4][5] | No significant further increase in acetylation |
| Superoxide (B77818) Dismutase 2 (SOD2) | Increased acetylation at key lysine residues[6] | Increased acetylation at key lysine residues[6] | No significant further increase in acetylation |
| Isocitrate Dehydrogenase 2 (IDH2) | Increased acetylation | Increased acetylation | No significant further increase in acetylation |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Increased acetylation | Increased acetylation | No significant further increase in acetylation |
| Components of Electron Transport Chain (e.g., NDUFA9 of Complex I) | Increased acetylation[7] | Increased acetylation[7] | No significant further increase in acetylation |
Table 2: Comparison of this compound Effects on Cellular Phenotypes
| Cellular Phenotype | Expected Outcome in WT Cells + this compound | Expected Outcome in SIRT3 KO Cells (Baseline) | Expected Outcome in SIRT3 KO Cells + this compound |
| Mitochondrial Reactive Oxygen Species (ROS) | Increased ROS levels[3] | Increased basal superoxide levels[8] | No significant further increase in ROS |
| ATP Production | Decreased ATP levels | Decreased basal ATP levels[7] | No significant further decrease in ATP |
| Cell Viability (e.g., in AML cells) | Decreased cell proliferation/viability[3] | May show altered proliferation basally | Minimal additional impact on viability compared to untreated KO cells |
| Glycolysis | Potential increase (Warburg-like effect) | Increased glycolysis[8] | No significant further increase in glycolysis |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Wild-type and SIRT3 knockout Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines. SIRT3 KO mice are commercially available, and MEFs can be readily isolated.[9][10]
-
Culture Conditions: Standard culture conditions (e.g., DMEM, 10% FBS, 1% penicillin/streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
Western Blot Analysis of Protein Acetylation
-
Mitochondrial Fractionation: Isolate mitochondria from cell pellets using a mitochondrial isolation kit according to the manufacturer's protocol.
-
Protein Lysis and Quantification: Lyse mitochondrial pellets in RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide). Determine protein concentration using a BCA assay.
-
Immunoprecipitation (Optional): For specific protein acetylation, immunoprecipitate the protein of interest using a target-specific antibody.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against pan-acetyl-lysine or a specific acetylated protein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Normalize to a loading control such as VDAC1 or COXIV for mitochondrial fractions.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed WT and SIRT3 KO cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with this compound or vehicle as described above.
-
Staining: Add a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red) to the cells and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
ATP Production Assay
-
Cell Seeding and Treatment: Seed and treat WT and SIRT3 KO cells in a 96-well white plate.
-
ATP Measurement: Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells, incubate, and measure luminescence using a microplate reader.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway of SIRT3 and the logical workflow for validating this compound using SIRT3 knockout cells.
Alternative Approaches for Validation
While SIRT3 knockout cells are the definitive tool, other methods can provide supporting evidence for the specificity of this compound.
Table 3: Alternative and Complementary Validation Methods
| Method | Description | Advantages | Limitations |
| SIRT3 Overexpression | Cells overexpressing SIRT3 are treated with this compound. | Can demonstrate that increased target levels can overcome inhibition. | Overexpression may not reflect physiological conditions. |
| Use of Structurally Unrelated SIRT3 Inhibitors | Compare the effects of this compound with other known SIRT3 inhibitors (e.g., 3-TYP). | Consistent effects across different chemical scaffolds suggest on-target activity. | Does not definitively rule out off-target effects shared by the class of inhibitors. |
| In Vitro Deacetylase Assays with other Sirtuins | Test the inhibitory activity of this compound against other sirtuin family members (SIRT1, SIRT2, etc.). | Provides direct evidence of selectivity at the enzyme level. | In vitro activity may not always translate to cellular selectivity due to differences in localization and cell permeability. |
| Thermal Shift Assays | Measures the change in the thermal stability of SIRT3 upon binding of this compound. | Confirms direct binding of the inhibitor to the target protein. | Does not provide information on the functional consequences of binding (inhibition vs. activation). |
Conclusion
The use of SIRT3 knockout cells is an indispensable strategy for the rigorous validation of this compound as a specific SIRT3 inhibitor. By comparing the effects of the compound in the presence and absence of its target, researchers can confidently attribute the observed cellular phenotypes to the inhibition of SIRT3. This guide provides a framework for designing and interpreting such validation studies, which are crucial for advancing our understanding of SIRT3 biology and the therapeutic potential of its inhibitors.
References
- 1. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel SIRT3 inhibitors targeting both NAD+ and substrate binding sites for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sirtuin 3 regulates mitochondrial protein acetylation and metabolism in tubular epithelial cells during renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. SIRT3 is a Mitochondrial Localized Tumor Suppressor Required for Maintenance of Mitochondrial Integrity and Metabolism During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology - Sirt3 Knockout (Sirt3tm1.1Cxd) Mouse Model for Cardiology and Metabolism Studies [nih.technologypublisher.com]
- 10. 027975 - SIRT3 knock-out Strain Details [jax.org]
Unveiling the Molecular Targets of Sirt3-IN-1: A Comparative Guide to Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. Sirt3-IN-1, a known inhibitor of the mitochondrial deacetylase Sirtuin 3 (SIRT3), holds therapeutic promise, yet a comprehensive, publicly available dataset of its direct protein targets identified via mass spectrometry remains to be fully elucidated. This guide provides a comparative overview of established mass spectrometry-based methods for identifying SIRT3 substrates, which are the likely targets of this compound, and presents a generalized experimental framework for the direct identification of this compound targets.
SIRT3 is a critical regulator of mitochondrial function, involved in metabolic pathways, oxidative stress response, and apoptosis.[1][2][3] Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. Mass spectrometry-based proteomics has been instrumental in identifying a multitude of SIRT3 substrates, primarily through the analysis of cellular models with altered SIRT3 expression.[1][2]
Comparing this compound to Alternative SIRT3 Target Identification Methods
Currently, the most comprehensive data on SIRT3 substrates comes from studies utilizing SIRT3 knockout or knockdown models, rather than from direct target identification with this compound. These studies provide a valuable baseline of proteins whose acetylation status is regulated by SIRT3 and are therefore probable targets of a SIRT3 inhibitor.
| Method | Description | Advantages | Disadvantages |
| SIRT3 Knockout/Knockdown + Quantitative Acetylomics | Comparison of the acetyl-proteome between wild-type and SIRT3-deficient cells (knockout or knockdown). Proteins showing hyperacetylation in the absence of SIRT3 are considered substrates. | - Identifies endogenous substrates under physiological conditions. - Provides a global view of the SIRT3-regulated acetylome. | - Does not directly identify the binding partners of a specific inhibitor. - Potential for compensatory mechanisms to alter the proteome. |
| This compound Affinity Purification-Mass Spectrometry (AP-MS) | A "chemical proteomics" approach where a modified version of this compound (e.g., with a biotin (B1667282) tag) is used as a "bait" to pull down its interacting proteins from cell lysates. These interacting proteins are then identified by mass spectrometry. | - Directly identifies proteins that bind to this compound. - Can distinguish between direct and indirect targets. - Can potentially identify off-target interactions. | - Requires chemical modification of the inhibitor, which may alter its binding properties. - May miss transient or weak interactions. - No specific published data available for this compound. |
Established SIRT3 Targets from Mass Spectrometry Studies
Quantitative proteomic analyses of SIRT3 knockout and knockdown cells have identified a significant number of mitochondrial proteins as SIRT3 substrates. These proteins are involved in a wide array of metabolic processes. The following table summarizes key SIRT3 targets identified in these studies. An increase in acetylation of these proteins would be the expected outcome of this compound treatment.
| Protein | Function | Pathway | Fold Change in Acetylation (SIRT3 KO vs. WT) | Reference |
| ACADL (LCAD) | Long-chain acyl-CoA dehydrogenase | Fatty Acid Beta-Oxidation | >2-fold | |
| IDH2 | Isocitrate dehydrogenase 2 | TCA Cycle | >2-fold | |
| SDHA | Succinate dehydrogenase complex flavoprotein subunit A | TCA Cycle & Electron Transport Chain | >2-fold | |
| HMGCS2 | Hydroxymethylglutaryl-CoA synthase 2 | Ketogenesis | >2-fold | |
| CPS1 | Carbamoyl phosphate (B84403) synthetase 1 | Urea Cycle | >2-fold | |
| GOT2 | Glutamic-oxaloacetic transaminase 2 | Amino Acid Metabolism | >2-fold | |
| NDUFS1 | NADH-ubiquinone oxidoreductase core subunit S1 | Electron Transport Chain (Complex I) | >2-fold | |
| ATP5A1 | ATP synthase subunit alpha | Oxidative Phosphorylation (Complex V) | >2-fold |
Experimental Protocols for this compound Target Identification
While a specific, published protocol for identifying this compound targets using mass spectrometry is not available, a general workflow based on established chemical proteomics techniques can be proposed.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Target Identification
This protocol outlines the key steps to identify the protein targets of this compound. It involves using a modified version of this compound to capture its binding partners.
1. Synthesis of an Affinity-Tagged this compound Probe:
-
Chemically synthesize a derivative of this compound that incorporates an affinity tag, such as biotin, via a linker arm. The linker should be of sufficient length to minimize steric hindrance.
-
Synthesize an inactive analog of the tagged this compound to serve as a negative control. This control molecule should be structurally similar but unable to bind to SIRT3.
2. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cell line with high SIRT3 expression) to a sufficient density.
-
Treat the cells with the biotin-tagged this compound probe and the negative control probe for a specified time and concentration.
3. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer).
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Purification of Probe-Protein Complexes:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged this compound and its interacting proteins.
-
Perform stringent washes to remove non-specific protein binders. The negative control sample will be crucial to distinguish specific from non-specific interactions.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
6. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and generate fragmentation spectra.
7. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the fragmentation spectra.
-
Quantify the relative abundance of proteins in the this compound probe sample versus the negative control sample using label-free quantification or isotopic labeling methods.
-
Proteins significantly enriched in the this compound sample are considered potential targets.
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for identifying the protein targets of this compound using an affinity purification-mass spectrometry (AP-MS) approach.
Caption: A simplified diagram illustrating the inhibitory action of this compound on SIRT3 and its downstream effect on the acetylation status of key metabolic enzymes.
References
- 1. Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3 | PLOS One [journals.plos.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Calorie restriction and SIRT3 trigger global reprogramming of the mitochondrial protein acetylome - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of SIRT3 Inhibition: A Comparative Guide to In Vitro and In Vivo Consequences
A comprehensive analysis of the anticipated effects of inhibiting the mitochondrial deacetylase SIRT3, a key regulator of cellular metabolism and stress responses. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the expected outcomes of SIRT3 inhibition in both controlled laboratory settings and complex biological systems.
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining cellular homeostasis. It governs key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1][2][3] Furthermore, SIRT3 is a critical component of the mitochondrial antioxidant defense system. Given its central role, the inhibition of SIRT3 is expected to have profound and distinct consequences in vitro and in vivo. This guide explores these anticipated effects, supported by an understanding of the fundamental signaling pathways regulated by SIRT3.
Key Signaling Pathways Modulated by SIRT3
SIRT3's influence on cellular function is mediated through the deacetylation of a multitude of mitochondrial proteins. This post-translational modification typically activates the target enzymes, leading to enhanced mitochondrial function and a robust response to cellular stress. The inhibition of SIRT3 would reverse these effects, leading to the hyperacetylation and inactivation of its downstream targets.
Key pathways influenced by SIRT3 include:
-
Metabolic Regulation: SIRT3 activates enzymes involved in the TCA cycle, such as isocitrate dehydrogenase 2 (IDH2), and enzymes crucial for fatty acid oxidation.[1] Its activity promotes efficient energy production.
-
Oxidative Stress Response: A primary function of SIRT3 is to combat oxidative stress by deacetylating and activating antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2) and promoting the production of NADPH.[4]
-
Apoptosis and Cell Survival: By deacetylating proteins like Ku70 and cyclophilin D, SIRT3 can modulate mitochondrial-mediated apoptosis.
Below is a diagram illustrating the central role of SIRT3 in mitochondrial signaling.
Caption: SIRT3 signaling pathways within the mitochondrion.
Comparative Effects of SIRT3 Inhibition: In Vitro vs. In Vivo
The observable effects of a SIRT3 inhibitor, such as the hypothetical "Sirt3-IN-1," are expected to differ significantly between isolated cell cultures and whole organisms due to the latter's complexity, including homeostatic mechanisms and interactions between different organ systems.
| Parameter | Expected In Vitro Effect of this compound | Expected In Vivo Effect of this compound |
| Cellular Metabolism | Decreased mitochondrial respiration and ATP production. Shift towards glycolysis. | Reduced exercise capacity and metabolic flexibility. Potential for development of metabolic disorders with chronic use. |
| Oxidative Stress | Increased levels of reactive oxygen species (ROS). Heightened sensitivity to oxidative insults. | Increased oxidative damage in tissues with high metabolic activity (e.g., heart, brain, liver). Exacerbation of age-related pathologies. |
| Cell Viability | Increased apoptosis, particularly under cellular stress. Reduced cell proliferation. | Potential for tissue damage and degeneration, especially in organs reliant on high mitochondrial function. |
| Cardiac Function | Cardiomyocyte dysfunction and increased susceptibility to damage. | Development or worsening of cardiac hypertrophy and heart failure. |
| Neurological Function | Increased neuronal vulnerability to excitotoxicity and oxidative stress. | Potential for neurodegeneration and cognitive decline. |
Experimental Protocols for Assessing SIRT3 Inhibition
To validate the effects of a SIRT3 inhibitor, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Experimental Protocol
-
Cell Culture: Culture relevant cell lines (e.g., cardiomyocytes, neurons, hepatocytes) in standard conditions.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for different durations.
-
Metabolic Analysis:
-
Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) using a Seahorse XF Analyzer to assess mitochondrial respiration and glycolysis.
-
Quantify intracellular ATP levels using a luminescence-based assay.
-
-
Oxidative Stress Measurement:
-
Determine intracellular ROS levels using fluorescent probes like DCFDA or MitoSOX Red.
-
Measure the activity of antioxidant enzymes such as SOD2.
-
-
Apoptosis Assay: Assess apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL assays.
-
Western Blotting: Analyze the acetylation status of known SIRT3 targets (e.g., SOD2, IDH2) and the expression levels of key signaling proteins.
In Vivo Experimental Protocol
-
Animal Model: Utilize wild-type mice or a relevant disease model.
-
Inhibitor Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses and for a specified duration.
-
Metabolic Phenotyping:
-
Conduct indirect calorimetry to measure whole-body energy expenditure and respiratory exchange ratio.
-
Perform glucose and insulin (B600854) tolerance tests to assess glucose homeostasis.
-
Evaluate exercise capacity using a treadmill test.
-
-
Tissue Analysis:
-
Harvest tissues of interest (heart, brain, liver, skeletal muscle) for histological analysis to assess for tissue damage.
-
Prepare tissue lysates for Western blotting to examine protein acetylation and expression.
-
Measure markers of oxidative stress (e.g., lipid peroxidation, protein carbonylation) in tissue homogenates.
-
-
Organ-Specific Functional Assessment:
-
Cardiac function: Perform echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Neurological function: Conduct behavioral tests to evaluate cognitive function and motor coordination.
-
Below is a diagram outlining a general experimental workflow for testing a SIRT3 inhibitor.
Caption: Experimental workflow for this compound evaluation.
References
A Head-to-Head Showdown: Sirt3-IN-1 Versus Novel SIRT3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sirt3-IN-1 with other novel inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase implicated in metabolism, oxidative stress, and cancer. This analysis is supported by experimental data on inhibitory potency and selectivity, detailed experimental methodologies, and visualizations of the SIRT3 signaling pathway and experimental workflows.
Performance Snapshot: this compound in the Ring with Novel Competitors
The emergence of this compound as a potent SIRT3 inhibitor warrants a thorough comparison with other recently developed modulators. This guide focuses on a direct comparison with two other notable inhibitors: LC-0296 and 3-TYP, based on their inhibitory concentration (IC50) values and selectivity for SIRT3 over other sirtuin isoforms.
| Inhibitor | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) |
| This compound | 0.043[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| LC-0296 | 3.6[2][3][4][5] | 67[3] | 33[3] | ~18.6-fold[3][6] | ~9.2-fold[3][6] |
| 3-TYP | 38[7] | 88 (nM) | 92 (nM) | ~0.002-fold | ~0.002-fold |
Key Insights:
-
Potency: this compound demonstrates significantly higher potency against SIRT3 with an IC50 value in the nanomolar range (43 nM), making it a substantially more potent inhibitor than both LC-0296 (3.6 µM) and 3-TYP (38 µM).
Unveiling the Mechanism: The SIRT3 Signaling Pathway
SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and regulating cellular metabolism. It deacetylates and activates a wide range of mitochondrial proteins involved in key metabolic processes and antioxidant defense mechanisms.
Caption: SIRT3 signaling pathway in the mitochondrion.
Experimental Corner: How SIRT3 Inhibition is Measured
The inhibitory activity of compounds against SIRT3 is typically determined using a fluorometric enzymatic assay. This method allows for a high-throughput and sensitive measurement of SIRT3 deacetylase activity.
Experimental Protocol: Fluorometric SIRT3 Activity Assay
This protocol is a representative example based on commercially available kits and published research methodologies.
1. Reagents and Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+ (SIRT3 co-substrate)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., Tris-based buffer, pH 8.0)
-
Test inhibitors (this compound, LC-0296, 3-TYP) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Test inhibitor at various concentrations (or DMSO as a vehicle control)
-
Recombinant SIRT3 enzyme
-
-
Initiate Reaction: Add the fluorogenic SIRT3 substrate to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the enzyme to deacetylate the substrate.
-
Development: Add the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Signal Detection: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric SIRT3 inhibitor assay.
Conclusion
Based on the available data, This compound is a highly potent inhibitor of SIRT3 , surpassing the potency of other novel inhibitors like LC-0296 and 3-TYP by a significant margin. While LC-0296 offers a degree of selectivity for SIRT3 over SIRT1 and SIRT2, the selectivity profile of this compound remains to be fully elucidated. For researchers seeking a powerful tool to probe SIRT3 function, this compound represents a compelling choice. However, for studies where isoform selectivity is a critical consideration, LC-0296 may be a more suitable option, despite its lower potency. The choice of inhibitor will ultimately depend on the specific experimental goals and the desired balance between potency and selectivity. Further head-to-head studies under identical experimental conditions are warranted to provide a definitive comparative assessment of these promising SIRT3 inhibitors.
References
- 1. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. The Role of SIRT3 in the Brain Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Sirt3-IN-1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the Sirtuin 3 (SIRT3) inhibitor, Sirt3-IN-1, is critical for maintaining a secure and compliant laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound. Adherence to these protocols is vital for protecting laboratory personnel and minimizing environmental impact.
This compound is a potent inhibitor of SIRT3, a mitochondrial deacetylase, and is utilized in research, particularly in studies related to acute myeloid leukemia (AML).[1] As with many kinase inhibitors, it is imperative to handle this compound and its associated waste with care, following institutional and regulatory guidelines.
Key Compound Information
A summary of essential quantitative data for this compound is provided below. This information is crucial for understanding the compound's properties for safe handling and disposal.
| Property | Value |
| IC50 | 0.043 μM for SIRT3[1] |
| Purity | 98.47%[1] |
| Storage (Powder) | -20°C[1] |
| Storage (in solvent) | -80°C[1] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for laboratory chemical waste disposal and should be supplemented by the specific Safety Data Sheet (SDS) for this compound provided by the supplier. Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE to avoid direct contact with skin, eyes, and clothing.
-
Eye Protection: Safety glasses or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.
Waste Segregation
Proper segregation of chemical waste is crucial to prevent hazardous reactions. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.
-
Solid Waste:
-
Collect unused, expired, or surplus solid this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated disposable labware, such as pipette tips, tubes, and gloves, should be considered chemically contaminated solid waste and collected in a designated, lined hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in a solvent) must be collected in a separate, labeled liquid hazardous waste container.
-
Crucially, do not dispose of solutions containing this compound down the drain.
-
Ensure the waste container is made of a material compatible with the solvent used.
-
Waste Container Labeling and Storage
Accurate labeling and proper storage of hazardous waste are regulatory requirements.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., toxic). The date the waste was first added to the container should also be included.
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Containers must be kept tightly closed except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
Store incompatible waste streams separately to prevent accidental mixing.
-
Final Disposal
-
All hazardous waste, including solid and liquid this compound waste, must be disposed of through your institution's official hazardous waste management program.
-
Contact your EH&S or equivalent department to arrange for the collection of the full waste containers. Do not transport hazardous waste yourself.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: While wearing full PPE, collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow from the initial handling of this compound to its final proper disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
